H-HomoArg-OH.HCl
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342617 | |
| Record name | L-Homoarginine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-01-8 | |
| Record name | L-Homoarginine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Homoarginine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-homoarginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-HomoArg-OH.HCl chemical structure and properties
An In-depth Technical Guide to H-HomoArg-OH.HCl for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homoarginine hydrochloride (this compound) is a non-proteinogenic amino acid that serves as a specific inhibitor of liver-type alkaline phosphatase and plays a significant role in cardiovascular health.[1] Structurally similar to L-arginine, it influences nitric oxide (NO) availability, a key signaling molecule in various physiological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
L-Homoarginine is an α-amino acid that is a homolog of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[2] It is the guanidino derivative of lysine. The hydrochloride salt form, this compound, is commonly used in research settings.
IUPAC Name: (2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride[3]
Chemical Formula: C7H17ClN4O2[1][3]
SMILES: Cl.N--INVALID-LINK--C(O)=O
Physicochemical Properties
This compound is a white, crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 224.69 g/mol | |
| Appearance | White crystalline powder/solid | |
| Melting Point | 213-215 °C | |
| Density | 1.39 g/cm³ | |
| Boiling Point | 414.1 °C at 760 mmHg | |
| Vapor Pressure | 1.06x10⁻⁶ mmHg at 25°C | |
| Refractive Index | 1.586 | |
| CAS Number | 1483-01-8 |
Biological Role and Signaling Pathways
L-Homoarginine is an endogenous metabolite that has garnered significant attention for its association with cardiovascular health and mortality. Low plasma concentrations of homoarginine have been linked to adverse cardiovascular events, including stroke.
The primary mechanism of action is believed to be its influence on the nitric oxide (NO) signaling pathway. L-Homoarginine can enhance NO availability in two ways:
-
Direct Substrate for Nitric Oxide Synthase (NOS): It can act as an alternative, albeit weaker, substrate for NOS to produce NO.
-
Inhibition of Arginase: It can inhibit the enzyme arginase, which competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine increases the intracellular concentration of L-arginine, leading to greater NO production.
Furthermore, L-homoarginine is a specific inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in vascular calcification. This inhibitory action may contribute to its cardioprotective effects.
The synthesis of L-homoarginine in the body is primarily carried out by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from L-arginine to L-lysine.
Caption: L-Homoarginine synthesis and its role in nitric oxide signaling.
Experimental Protocols
Solubility and Solution Preparation
Proper dissolution is critical for in vitro and in vivo experiments. The following table summarizes solubility data.
| Solvent | Concentration | Method | Source |
| Water (H₂O) | 10 mM | Sonication is recommended | |
| PBS | 100 mg/mL (445.06 mM) | Ultrasonic assistance may be needed |
Protocol for Preparing Stock Solutions:
-
Weigh the required amount of this compound powder.
-
Add the appropriate solvent (e.g., sterile water or PBS) to the desired concentration.
-
To aid dissolution, use a vortex mixer and/or sonicate the solution until it is clear.
-
For cell-based assays or in vivo studies, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.
-
Store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Protocol for In Vivo Formulation (Reference):
This is a general reference protocol and should be adapted based on the specific animal model and administration route.
-
Dissolve this compound in a small amount of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add Saline or PBS to reach the final desired volume and concentration.
A sample formulation could be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
Synthesis
While detailed, step-by-step synthesis protocols are proprietary or found within specific patents, the general approach involves the guanidination of L-lysine. One patented method describes the synthesis of a related compound, lauroyl arginine ethyl ester hydrochloride, by reacting L-arginine ethyl ester hydrochloride with lauric acid. Another synthetic strategy for L-arginine, which could be adapted, involves the regioselective reduction and functional group manipulation of aspartic acid to form an ornithine derivative, followed by guanylation.
Safety and Handling
This compound is the hydrochloride salt of L-homoarginine. The handling precautions should consider the properties of both the amino acid and the acidic component.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing dust, vapors, or mists. Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.
-
Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth but do not induce vomiting. There is a danger of perforation of the esophagus and stomach. Seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Stability: The product is chemically stable under standard ambient conditions.
Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.
References
A Comprehensive Technical Guide to the Synthesis and Purification of L-Homoarginine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic amino acid and a higher homolog of L-arginine, is a molecule of significant interest in biomedical research due to its involvement in the nitric oxide pathway and its potential as a therapeutic agent. This technical guide provides an in-depth overview of the chemical synthesis and purification of L-homoarginine hydrochloride. The primary focus is on the widely employed method of guanidinating L-lysine, a process that is both efficient and specific. This document details the experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflow and relevant biological pathways to offer a comprehensive resource for researchers in chemistry and drug development.
Introduction
L-homoarginine [(2S)-2-amino-6-guanidinohexanoic acid] is a cationic amino acid structurally similar to L-arginine, containing an additional methylene (B1212753) group in its side chain. It is naturally synthesized from L-lysine via the action of arginine:glycine amidinotransferase (AGAT), an enzyme also involved in creatine (B1669601) biosynthesis[1][2]. L-homoarginine serves as a substrate for nitric oxide synthase (NOS), contributing to the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system[3][4]. Due to its physiological roles, synthetic L-homoarginine hydrochloride is a valuable tool for in-vitro and in-vivo studies exploring its therapeutic potential.
The most common and practical approach for the chemical synthesis of L-homoarginine is the guanidination of the ω-amino group of L-lysine. This process requires the selective protection of the α-amino group to prevent undesired side reactions. This guide will elaborate on a robust method involving copper(II) ion protection, guanidination with O-methylisourea, and subsequent purification to yield high-purity L-homoarginine hydrochloride.
Chemical Synthesis of L-Homoarginine Hydrochloride
The synthesis of L-homoarginine hydrochloride from L-lysine is a multi-step process that can be broken down into three main stages: protection of the α-amino group, guanidination of the ω-amino group, and deprotection followed by purification.
Overall Synthetic Scheme
The general workflow for the synthesis is depicted below. The process begins with the formation of a copper chelate with L-lysine to protect the α-amino and carboxyl groups, followed by the guanidination of the exposed ω-amino group. The final steps involve the removal of the copper ion and purification of the target compound.
Experimental Protocol
The following protocol is a detailed method for the synthesis and purification of L-homoarginine hydrochloride, based on established procedures.
Step 1: Protection of the α-Amino Group of L-Lysine
-
In a reaction vessel, dissolve L-lysine hydrochloride in deionized water.
-
Add a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O) or basic copper(II) carbonate (Cu₂(OH)₂CO₃), to the L-lysine solution.
-
Stir the mixture at a controlled temperature (e.g., 20-30°C or heated to reflux depending on the copper salt) for a specified time (e.g., 1-2.5 hours) to form the di-lysine copper complex. The formation of the complex is indicated by a color change to blue.
Step 2: Guanidination of the ω-Amino Group
-
Prepare a solution of the guanidinating agent, typically O-methylisourea hemisulfate, by dissolving it in an aqueous sodium hydroxide (B78521) solution.
-
Add the guanidinating solution to the di-lysine copper complex solution.
-
Adjust the pH of the reaction mixture to alkaline conditions (e.g., pH 10.5-11.5) using a base such as sodium hydroxide or ammonia (B1221849) water.
-
Allow the reaction to proceed at a controlled temperature (e.g., 28-32°C) for several hours (e.g., 6 hours) or days, with stirring.
Step 3: Deprotection and Removal of Copper
-
After the guanidination is complete, the copper needs to be removed from the di-homoarginine copper complex. This can be achieved by adding a solution of ammonium (B1175870) sulfide (B99878) or by bubbling hydrogen sulfide gas through the reaction mixture. This will precipitate copper(II) sulfide (CuS) as a black solid.
-
Filter the mixture to remove the precipitated CuS.
-
Adjust the pH of the filtrate to an acidic value (e.g., pH 2-3) with hydrochloric acid.
Step 4: Purification by Ion-Exchange Chromatography
-
The crude L-homoarginine solution is purified using cation-exchange chromatography. A strongly acidic cation exchange resin (e.g., Dowex 50 or Amberlite IR-120 in H⁺ form) is typically used.
-
Load the acidic filtrate onto the equilibrated column.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the bound L-homoarginine using a dilute solution of ammonia or a gradient of an appropriate buffer.
-
Collect the fractions and monitor for the presence of L-homoarginine using a suitable analytical technique (e.g., ninhydrin (B49086) test).
Step 5: Crystallization of L-Homoarginine Hydrochloride
-
Pool the fractions containing pure L-homoarginine and concentrate the solution under reduced pressure.
-
Adjust the pH to approximately 3.5 with hydrochloric acid.
-
Add a mixture of absolute ethanol (B145695) and tetrahydrofuran (B95107) (or other suitable anti-solvents) to the concentrated aqueous solution to induce crystallization.
-
Cool the mixture to facilitate complete precipitation of the L-homoarginine hydrochloride crystals.
-
Collect the white crystalline solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Quantitative Data
The yield and purity of the final product can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes typical quantitative data for the synthesis of L-homoarginine hydrochloride.
| Parameter | Value | Reference/Source |
| Purity | ≥98% (TLC) | Commercial Supplier (Sigma-Aldrich)[5] |
| ≥99% (HPLC) | Commercial Supplier (Chem-Impex) | |
| Melting Point | 213-215 °C | Sigma-Aldrich |
| 207-209 °C | BOC Sciences | |
| Yield | Not explicitly stated in primary literature, but industrial processes are optimized for high yields. | General observation from patents. |
Biological Pathways Involving L-Homoarginine
L-homoarginine is endogenously synthesized and participates in key metabolic pathways. Understanding these pathways is crucial for researchers investigating its physiological and pathological roles.
L-Homoarginine and the Nitric Oxide Pathway
L-homoarginine can be a substrate for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation and other physiological processes.
Biosynthesis of L-Homoarginine via the Creatine Biosynthesis Pathway
The primary enzyme responsible for the synthesis of L-homoarginine is L-arginine:glycine amidinotransferase (AGAT), which is also the first enzyme in the creatine biosynthesis pathway. AGAT transfers an amidino group from L-arginine to L-lysine to form L-homoarginine.
L-Homoarginine and the Urea (B33335) Cycle
L-homoarginine can also be synthesized from L-lysine through reactions analogous to the urea cycle, where ornithine transcarbamylase (OTC) can utilize lysine as a substrate, albeit less efficiently than ornithine.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of L-homoarginine hydrochloride, a compound of growing importance in biomedical research. The guanidination of L-lysine with appropriate protection and purification strategies stands as a reliable and efficient method for obtaining high-purity L-homoarginine hydrochloride. The provided experimental protocols, quantitative data, and pathway visualizations offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to produce and utilize this valuable molecule in their studies. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable synthetic routes.
References
- 1. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
The Biological Role of L-Homoarginine in the Nitric Oxide Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest within the scientific community, particularly for its intricate involvement in the nitric oxide (NO) pathway and its implications for cardiovascular health. This technical guide provides an in-depth exploration of the biological role of L-homoarginine, focusing on its synthesis, metabolism, and its dual function as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways to facilitate further research and drug development in this promising area.
Introduction
Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its synthesis is primarily catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. L-homoarginine, a structural analog of L-arginine with an additional methylene (B1212753) group in its carbon chain, has been identified as a modulator of the NO pathway.[1] Low circulating levels of L-homoarginine have been consistently associated with an increased risk of cardiovascular disease and mortality, suggesting a protective role for this amino acid.[2][3][4][5] This guide delves into the core molecular mechanisms through which L-homoarginine exerts its biological effects.
L-Homoarginine Metabolism and Synthesis
L-homoarginine is endogenously synthesized from L-arginine and L-lysine through the action of arginine:glycine amidinotransferase (AGAT), the same enzyme responsible for the first step in creatine (B1669601) synthesis. In this reaction, the amidino group from L-arginine is transferred to L-lysine, forming L-homoarginine and L-ornithine. Another pathway involves the urea (B33335) cycle enzymes, where lysine (B10760008) can be carbamoylated to homocitrulline, which is then converted to L-homoarginine.
Figure 1: Biosynthesis of L-homoarginine.
L-Homoarginine in the Nitric Oxide Pathway
L-homoarginine influences the production of nitric oxide through two primary mechanisms: by acting as a substrate for nitric oxide synthase and by inhibiting the enzyme arginase.
L-Homoarginine as a Substrate for Nitric Oxide Synthase (NOS)
All three major isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—can utilize L-homoarginine as a substrate to produce nitric oxide and L-homocitrulline. However, it is a less efficient substrate compared to L-arginine, exhibiting a higher Michaelis-Menten constant (Km), indicating lower binding affinity.
Figure 2: L-homoarginine as a substrate for nitric oxide synthase.
L-Homoarginine as an Inhibitor of Arginase
Arginase is an enzyme that competes with NOS for their common substrate, L-arginine, by hydrolyzing it to L-ornithine and urea. By inhibiting arginase, L-homoarginine increases the intracellular pool of L-arginine available for NOS, thereby indirectly enhancing nitric oxide production. However, the inhibitory potency of L-homoarginine on arginase is relatively weak, with IC50 and Ki values in the millimolar range.
Figure 3: L-homoarginine inhibits arginase, increasing L-arginine for NOS.
Quantitative Data
Table 1: Kinetic Parameters of L-Homoarginine and L-Arginine for Nitric Oxide Synthase (NOS) Isoforms
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| L-Arginine | nNOS (rat) | 2.9 | 360 | |
| eNOS (bovine) | 2.0 | 24 | ||
| iNOS (murine) | 16 | 1030 | ||
| L-Homoarginine | nNOS (rat) | 48 | 240 | |
| iNOS (murine) | 320 | 720 |
Note: Vmax values can vary significantly based on the purity and specific activity of the enzyme preparation.
Table 2: Inhibition of Arginase Isoforms by L-Homoarginine
| Arginase Isoform | IC50 (mM) | Ki (mM) | Reference |
| Arginase 1 (human) | 8.14 ± 0.52 | 6.1 ± 0.50 | |
| Arginase 2 (human) | 2.52 ± 0.01 | 1.73 ± 0.10 |
Table 3: Kinetic Parameters of L-Homoarginine Transport by Cationic Amino Acid Transporters (CATs)
| Transporter | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| CAT1 (human) | 175 ± 7 | 12 ± 0.1 | |
| CAT2A (human) | Not saturated | >20 | |
| CAT2B (human) | 523 ± 35 | 11 ± 0.2 |
Table 4: Effects of L-Homoarginine Supplementation on Plasma Concentrations
| Study Population | Dosage | Duration | Baseline Plasma L-Homoarginine (µM) | Post-Supplementation Plasma L-Homoarginine (µM) | Change in NO metabolites | Reference |
| Healthy young volunteers | 125 mg/day | 4 weeks | 2.87 ± 0.91 | 17.3 ± 4.97 | No significant change in L-arginine/ADMA ratio | |
| Preterm neonates | N/A | N/A | 0.48 ± 0.08 (Group I) | 0.56 ± 0.04 (Group II) | No difference in plasma nitrite/nitrate |
Experimental Protocols
Quantification of L-Homoarginine in Biological Samples by HPLC
This protocol describes the analysis of L-homoarginine in plasma using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC).
5.1.1. Materials
-
Perchloric acid (0.6 M)
-
o-phthalaldehyde (OPA) solution (10 mg/mL in methanol)
-
N-acetyl-L-cysteine (NAC) solution (5 mg/mL in water)
-
Borate (B1201080) buffer (0.4 M, pH 10.4)
-
Mobile Phase A: 0.1 M Sodium acetate, 0.5% Tetrahydrofuran, pH 7.2
-
Mobile Phase B: Methanol
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
5.1.2. Sample Preparation
-
To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
5.1.3. Derivatization
-
In an autosampler vial, mix 10 µL of the sample supernatant with 10 µL of the derivatization reagent (prepared by mixing 100 µL of OPA solution, 400 µL of NAC solution, and 500 µL of borate buffer).
-
Allow the reaction to proceed for 2 minutes at room temperature.
5.1.4. HPLC Analysis
-
Inject 20 µL of the derivatized sample onto the C18 column maintained at 25°C.
-
Use a gradient elution profile starting with 90% Mobile Phase A and 10% Mobile Phase B, increasing to 60% Mobile Phase B over 15 minutes.
-
The total run time is typically 20 minutes, including column re-equilibration.
-
Quantify L-homoarginine by comparing the peak area to a standard curve of known L-homoarginine concentrations.
Figure 4: Workflow for HPLC quantification of L-homoarginine.
Measurement of Nitric Oxide Synthase (NOS) Activity (L-Citrulline Exclusion Assay)
This protocol measures NOS activity by quantifying the conversion of [3H]L-arginine to [3H]L-citrulline.
5.2.1. Materials
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1 µg/mL leupeptin, 1 µg/mL aprotinin, 1 mM PMSF.
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM MgCl2, 0.2 mM CaCl2, 10 µg/mL calmodulin, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (B1682763) (BH4).
-
[3H]L-arginine (specific activity ~60 Ci/mmol).
-
NADPH (10 mM stock).
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.
-
Dowex AG 50W-X8 resin (Na+ form), equilibrated with Stop Buffer.
-
Scintillation cocktail.
5.2.2. Enzyme Preparation
-
Homogenize tissue or cells in ice-cold Homogenization Buffer.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The supernatant (cytosolic fraction containing nNOS and iNOS) and the pellet (membrane fraction containing eNOS, which can be solubilized) are used as the enzyme source.
5.2.3. NOS Assay
-
In a microcentrifuge tube, combine 50 µL of enzyme preparation with 50 µL of Reaction Buffer.
-
Add 10 µL of [3H]L-arginine (final concentration ~10-20 µM).
-
Initiate the reaction by adding 10 µL of 10 mM NADPH.
-
Incubate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing 1 mL of Dowex AG 50W-X8 resin.
-
Elute the [3H]L-citrulline with 2 x 1 mL of water. The positively charged [3H]L-arginine will be retained by the resin.
-
Collect the eluate in a scintillation vial, add 10 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate NOS activity based on the specific activity of [3H]L-arginine and the amount of protein in the enzyme preparation.
Arginase Inhibition Assay
This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine.
5.3.1. Materials
-
Arginase Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM MnCl2.
-
L-arginine solution (0.5 M, pH 9.7).
-
Urea color reagent (e.g., containing diacetyl monoxime).
-
Purified arginase or cell/tissue lysate.
-
L-homoarginine (or other inhibitors).
-
96-well microplate.
-
Microplate reader (540 nm).
5.3.2. Assay Protocol
-
Activate the arginase by pre-incubating the enzyme preparation in Arginase Buffer at 55°C for 10 minutes.
-
In a 96-well plate, add 25 µL of activated enzyme to wells containing 5 µL of L-homoarginine at various concentrations (or vehicle control).
-
Initiate the reaction by adding 25 µL of 0.5 M L-arginine.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of the urea color reagent mixture.
-
Heat the plate at 95°C for 30 minutes to allow color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
Conclusion
L-homoarginine plays a multifaceted role in the nitric oxide pathway, acting as both a substrate for NOS and an inhibitor of arginase. While it is a less efficient substrate for NO production than L-arginine, its ability to increase the availability of L-arginine for NOS through arginase inhibition suggests a significant contribution to NO homeostasis. The consistent association of low L-homoarginine levels with cardiovascular disease underscores its potential as a biomarker and a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to empower researchers to further investigate the intricate biology of L-homoarginine and its potential applications in drug development and clinical practice. Further research is warranted to fully elucidate the clinical implications of L-homoarginine supplementation and its impact on nitric oxide-mediated physiological and pathological processes.
References
L-Homoarginine: An Endogenous Metabolite with Emerging Significance in Mammalian Physiology and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine, a non-proteinogenic amino acid, is an endogenous metabolite structurally similar to L-arginine, differing by an additional methylene (B1212753) group in its carbon chain. Historically considered a minor and relatively inert metabolite, a growing body of evidence has repositioned L-homoarginine as a crucial player in mammalian physiology, with significant implications for cardiovascular health, renal function, and neurological processes. This technical guide provides a comprehensive overview of the current understanding of L-homoarginine, focusing on its biosynthesis, metabolism, and physiological roles. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways.
Biosynthesis and Metabolism of L-Homoarginine
L-homoarginine is synthesized in mammals primarily in the kidneys and liver through the action of two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and, to a lesser extent, ornithine transcarbamylase (OTC).
Biosynthesis:
The principal pathway for L-homoarginine synthesis involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which is also a key enzyme in creatine (B1669601) synthesis.[1][2] In this reaction, the amidino group from L-arginine is transferred to L-lysine, yielding L-homoarginine and L-ornithine.[3][4] While the primary substrate for AGAT is glycine (for creatine synthesis), its promiscuous activity allows it to utilize L-lysine, leading to the formation of L-homoarginine.[5]
A secondary, less prominent pathway involves ornithine transcarbamylase (OTC), an enzyme of the urea (B33335) cycle. OTC can utilize L-lysine as a substrate instead of its usual substrate, L-ornithine, to produce homocitrulline, a precursor that can be converted to L-homoarginine. However, the affinity of OTC for lysine (B10760008) is significantly lower than for ornithine, making this a minor contributor to the overall L-homoarginine pool under normal physiological conditions.
Metabolism:
The metabolic fate of L-homoarginine is not fully elucidated. It is a poor substrate for arginase, the enzyme that degrades L-arginine. This resistance to degradation contributes to its relatively stable plasma concentrations. L-homoarginine can be metabolized to L-lysine and urea, though the specific enzymes involved in this conversion are not well-characterized.
The following diagram illustrates the primary biosynthetic pathway of L-homoarginine.
Caption: Primary biosynthetic pathway of L-homoarginine.
Physiological Roles and Signaling Pathways
L-homoarginine exerts its physiological effects through several mechanisms, most notably by influencing nitric oxide (NO) bioavailability and acting as a competitive inhibitor of arginase.
Role in Nitric Oxide Synthesis
L-homoarginine can serve as a substrate for all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), to produce nitric oxide (NO) and homocitrulline. However, it is a significantly less efficient substrate compared to L-arginine. The catalytic efficiency (kcat/Km) of NOS for L-homoarginine is approximately 10- to 20-fold lower than for L-arginine. This suggests that under normal physiological conditions, its direct contribution to NO production may be limited, especially in the presence of saturating concentrations of L-arginine.
Inhibition of Arginase
L-homoarginine is a competitive inhibitor of both arginase I and arginase II. By inhibiting arginase, L-homoarginine can increase the intracellular availability of L-arginine for NOS, thereby indirectly promoting NO synthesis. This is considered a key mechanism through which L-homoarginine exerts its beneficial cardiovascular effects.
The interplay between L-homoarginine, L-arginine, NOS, and arginase is depicted in the following signaling pathway diagram.
Caption: L-Homoarginine's influence on the nitric oxide pathway.
Quantitative Data
This section summarizes the available quantitative data for L-homoarginine in a series of structured tables for easy comparison.
Table 1: L-Homoarginine Concentrations in Human Plasma
| Population | Mean Concentration (µmol/L) | Reference |
| Healthy Adults | 1.66 ± 0.73 | |
| Healthy Young Volunteers | 2.87 ± 0.91 |
Table 2: Enzyme Kinetics of L-Homoarginine
| Enzyme | Parameter | Value | Species/Source | Reference |
| Arginase I | Ki | 6.1 ± 0.50 mM | Human | |
| Arginase II | Ki | 1.73 ± 0.10 mM | Human | |
| Nitric Oxide Synthase (NOS) | kcat/Km | 10- to 20-fold lower than L-arginine | Recombinant neuronal and macrophage |
Table 3: Cellular Transport Kinetics of L-Homoarginine
| Transporter | Parameter | Value (µM) | Cell Line | Reference |
| Cationic Amino Acid Transporter 1 (CAT1) | Km | 175 ± 7 | HEK293 | |
| Cationic Amino Acid Transporter 2B (CAT2B) | Km | 523 ± 35 | HEK293 | |
| b(0,+)AT-rBAT | Km | 197.0 | MDCK |
Experimental Protocols
Detailed methodologies for the quantification and functional assessment of L-homoarginine are crucial for advancing research in this field.
Quantification of L-Homoarginine by HPLC with Fluorescence Detection
This method is based on the pre-column derivatization of L-homoarginine with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound, followed by separation and detection.
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of pure methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 10 seconds and store at -20 °C for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
Derivatization and HPLC Analysis:
-
In the autosampler, mix 1.7 µL of the sample with 1.7 µL of a derivatization solution containing o-phthalaldehyde (OPA) and 3-mercaptopropionic acid.
-
Allow the derivatization reaction to proceed for 30 seconds.
-
Inject the derivatized sample onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Perform isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM sodium acetate, pH 6.8) and an organic modifier (e.g., methanol).
-
Detect the fluorescent derivative at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
The following diagram outlines the workflow for HPLC-based quantification of L-homoarginine.
Caption: HPLC quantification workflow for L-homoarginine.
Quantification of L-Homoarginine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of L-homoarginine.
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled L-homoarginine).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate L-homoarginine from other matrix components using a suitable column (e.g., HILIC silica (B1680970) or C18).
-
Use an isocratic or gradient elution with a mobile phase typically consisting of an aqueous component with an additive (e.g., ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify L-homoarginine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. A common transition for L-homoarginine is m/z 189.2 -> 144.
Arginase Activity Inhibition Assay
This assay measures the ability of L-homoarginine to inhibit the conversion of L-arginine to ornithine and urea by arginase.
-
Prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 7.4), MnCl2 (a cofactor for arginase), and purified arginase I or II enzyme or a cell/tissue lysate containing arginase.
-
Add varying concentrations of L-homoarginine to the reaction mixtures.
-
Initiate the reaction by adding the substrate, L-arginine.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 0.72 M HCl).
-
Quantify the amount of ornithine produced, for example, by a colorimetric method using ninhydrin (B49086) or by LC-MS/MS.
-
Calculate the percentage of inhibition at each L-homoarginine concentration and determine the IC50 and Ki values.
Nitric Oxide Synthase Activity Assay
This assay determines the production of nitric oxide from L-homoarginine by NOS.
-
Prepare a reaction mixture containing a buffer, purified NOS enzyme or a cell/tissue homogenate, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for eNOS and nNOS).
-
Add L-homoarginine as the substrate.
-
Incubate the reaction at 37 °C for a specific time.
-
Measure the production of nitric oxide. This can be done indirectly by quantifying the stable end products of NO, nitrite (B80452) and nitrate (B79036), using the Griess reagent after the enzymatic conversion of nitrate to nitrite by nitrate reductase. Alternatively, the co-product, homocitrulline, can be measured using radiolabeled L-homoarginine or by LC-MS/MS.
Conclusion and Future Directions
L-homoarginine has emerged from relative obscurity to become a metabolite of significant interest in mammalian biology. Its roles in nitric oxide signaling and as an inhibitor of arginase position it as a key regulator of vascular and renal health. The inverse correlation between plasma L-homoarginine levels and the risk of cardiovascular and all-cause mortality underscores its potential as both a biomarker and a therapeutic target.
While significant progress has been made in understanding the biosynthesis and physiological functions of L-homoarginine, several areas warrant further investigation. The precise kinetic parameters of L-homoarginine as a substrate for the different NOS isoforms need to be definitively established. A more detailed elucidation of its metabolic pathways and the enzymes involved is also required. Furthermore, large-scale clinical trials are necessary to validate the therapeutic potential of L-homoarginine supplementation in various disease contexts. The continued development and refinement of analytical methods will be crucial for advancing our understanding of this fascinating endogenous metabolite and its role in health and disease.
References
- 1. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of L-Homoarginine as an Enzyme Inhibitor: A Technical Guide
Executive Summary: L-Homoarginine (H-HomoArg-OH), a non-proteinogenic amino acid and a homolog of L-arginine, has garnered significant attention in biomedical research, particularly for its association with cardiovascular health. Its mechanism of action is multifaceted, primarily revolving around its interaction with enzymes central to L-arginine metabolism. This document provides a detailed examination of L-homoarginine's role as a competitive inhibitor of arginase isoforms and as a substrate for nitric oxide synthases (NOS). We present quantitative kinetic data, detailed experimental protocols for assessing its inhibitory activity, and visual diagrams of the relevant biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of L-homoarginine and related compounds.
Core Mechanisms of Enzyme Interaction
L-homoarginine's structural similarity to L-arginine, differing by only a single methylene (B1212753) group in its carbon chain, is the basis for its interaction with arginine-metabolizing enzymes.[1] It primarily engages with two key enzyme families: Arginases and Nitric Oxide Synthases.
Inhibition of Arginase
Arginase is a critical enzyme in the urea (B33335) cycle that hydrolyzes L-arginine to produce ornithine and urea.[1] By doing so, it competes with Nitric Oxide Synthase for their common substrate, L-arginine. L-homoarginine acts as a competitive inhibitor of both major arginase isoforms, Arginase 1 (liver-type) and Arginase 2 (kidney-type).[2][3] It vies with L-arginine for binding to the active site of the enzyme, thereby reducing the rate of ornithine and urea production.
However, studies indicate that this inhibition is relatively weak, with inhibitory constants (Ki) in the millimolar (mM) range.[2] At typical physiological concentrations of L-homoarginine (1-10 µM), both arginase isoforms retain over 90% of their activity. This suggests that under normal physiological conditions, the direct inhibition of arginase by L-homoarginine is unlikely to be a significant contributor to its observed biological effects.
Interaction with Nitric Oxide Synthase (NOS)
Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems, from L-arginine. L-homoarginine is not a classical inhibitor of NOS but rather serves as an alternative, less efficient substrate .
All three NOS isoforms (eNOS, iNOS, and nNOS) can utilize L-homoarginine to produce NO and L-homocitrulline. However, the catalytic efficiency is markedly lower compared to L-arginine. This leads to a reduced rate of NO production when L-homoarginine is the substrate. Therefore, in an environment containing both L-arginine and L-homoarginine, the latter can compete with L-arginine for the NOS active site, leading to an overall decrease in NO synthesis. The consumption of NADPH, a necessary cofactor, is also higher for NO formation from L-homoarginine compared to L-arginine.
Other Enzyme Interactions
-
Aminopeptidase (B13392206) B: L-homoarginine has been identified as a potent competitive inhibitor of porcine liver aminopeptidase B, an enzyme that cleaves basic amino acids from the N-terminus of peptides.
-
Tissue-Nonspecific Alkaline Phosphatases (TNAP): L-homoarginine is also known to be an inhibitor of TNAP.
Quantitative Inhibition Data
The inhibitory potential of L-homoarginine has been quantified for several enzymes. The following table summarizes the key kinetic parameters.
| Enzyme Target | Inhibitor | Substrate | IC50 | Ki (Inhibition Constant) | Inhibition Type | Source |
| Human Arginase 1 | L-Homoarginine | L-Arginine | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | Competitive | |
| Human Arginase 2 | L-Homoarginine | L-Arginine | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | Competitive | |
| Cationic Amino Acid Transporter (y+) | L-Homoarginine | L-Arginine | 1.32 mM | Not Reported | Competitive (Transport) |
Signaling Pathways and Metabolic Context
The biological effects of L-homoarginine are best understood in the context of L-arginine metabolism, where a delicate balance between the NOS and arginase pathways determines the bioavailability of NO.
Experimental Protocols
Precise and reproducible experimental design is crucial for characterizing enzyme inhibitors. Below are detailed methodologies for assessing the effect of L-homoarginine on arginase and NOS activity.
Arginase Inhibition Assay (Urea-Based Colorimetric Method)
This protocol is adapted from established methods for measuring arginase activity by quantifying urea production.
A. Materials and Reagents:
-
Recombinant human Arginase 1 or Arginase 2
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1% Triton X-100, protease inhibitors
-
Activation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂
-
Substrate: 0.5 M L-arginine (pH 9.7)
-
L-Homoarginine stock solution (e.g., 100 mM in water)
-
Acid Stop Mix: H₂SO₄:H₃PO₄:H₂O in a 1:3:7 ratio
-
Colorimetric Reagent: 9% α-isonitrosopropiophenone (ISPF) in absolute ethanol
-
96-well microplate and plate reader (540 nm)
B. Protocol:
-
Enzyme Activation: In a microcentrifuge tube, add 50 µL of enzyme lysate or purified enzyme to 75 µL of Activation Buffer. Heat at 55-60°C for 10 minutes to activate the enzyme with manganese ions.
-
Inhibitor Incubation: In a 96-well plate, add 25 µL of the activated enzyme solution to wells. Add 25 µL of L-homoarginine dilutions (to achieve desired final concentrations) or vehicle control (water). Incubate for 15-30 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding 50 µL of pre-warmed (37°C) 0.5 M L-arginine to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 400 µL of the Acid Stop Mix to each well.
-
Color Development: Add 25 µL of the Colorimetric Reagent (ISPF) to each well. Seal the plate and heat at 100°C for 45 minutes.
-
Readout: Cool the plate to room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of inhibition for each L-homoarginine concentration relative to the control and determine the IC50 value by non-linear regression.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)
This protocol measures total NO production by quantifying its stable end-products, nitrite (B80452) and nitrate (B79036).
A. Materials and Reagents:
-
Purified NOS enzyme (e.g., eNOS, nNOS, or iNOS) or cell/tissue homogenate
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.4)
-
Reaction Mix Components: L-arginine, NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), Calmodulin (for eNOS/nNOS)
-
L-Homoarginine stock solution
-
Nitrate Reductase
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)
-
Sodium nitrite standard curve solutions
-
96-well microplate and plate reader (540 nm)
B. Protocol:
-
Prepare Reaction Mix: Prepare a master reaction mix containing all cofactors (NADPH, FAD, FMN, BH4, Calmodulin) and the substrate (L-arginine) in Assay Buffer.
-
Enzyme/Inhibitor Setup: To wells of a 96-well plate, add the NOS enzyme source. Add varying concentrations of L-homoarginine (as a competing substrate) or a known inhibitor (e.g., L-NAME) for controls. Include a no-enzyme blank.
-
Initiate Reaction: Start the reaction by adding the Reaction Mix to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).
-
Nitrate Reduction: After incubation, add Nitrate Reductase and its cofactor (NADPH) to each well to convert any nitrate to nitrite. Incubate for 20-30 minutes at 37°C.
-
Color Development (Griess Reaction): Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Component B and incubate for another 5-10 minutes. A pink/magenta color will develop.
-
Readout: Measure the absorbance at 540 nm.
-
Analysis: Quantify the amount of nitrite in each well using the sodium nitrite standard curve. Determine the effect of L-homoarginine on the rate of NO production compared to the L-arginine-only control.
Conclusion
L-homoarginine exhibits a dual mechanism of action centered on the key enzymes of L-arginine metabolism. It acts as a weak competitive inhibitor of arginase and a less potent substrate for nitric oxide synthase. While its direct inhibition of arginase at physiological concentrations appears limited, its ability to compete with L-arginine for both arginase and NOS positions it as a modulator of NO bioavailability. Understanding these intricate interactions is paramount for researchers in cardiovascular physiology and for professionals developing novel therapeutics targeting the L-arginine/NO pathway. The protocols and data presented herein provide a foundational guide for the continued investigation of L-homoarginine and its derivatives.
References
- 1. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
L-Homoarginine: A Comprehensive Technical Guide on its Discovery, Biochemistry, and Evolving Role in Human Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic amino acid, has transitioned from a relatively obscure molecule to a significant subject of interest in biomedical research. Initially identified in plants, its endogenous synthesis and multifaceted roles in human physiology, particularly in the cardiovascular and nervous systems, are now increasingly understood. This technical guide provides an in-depth exploration of the discovery and history of L-homoarginine research, its biochemical pathways, detailed experimental protocols for its study, and its emerging significance as a biomarker and potential therapeutic agent. Quantitative data are summarized in structured tables, and key signaling and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Discovery and History of L-Homoarginine Research
The journey of L-homoarginine research began in the early 1960s with its isolation and characterization from the seeds of plants belonging to the Lathyrus genus. These initial discoveries laid the groundwork for understanding its chemical properties and distinguishing it from its close structural analog, L-arginine. It was initially considered an antimetabolite of arginine. However, the paradigm shifted significantly with the discovery of its endogenous synthesis in mammals and its role as a substrate for nitric oxide synthase (NOS). A pivotal moment in its research history was the identification of L-arginine:glycine amidinotransferase (AGAT) as the primary enzyme responsible for its synthesis in humans.[1][2] More recently, large-scale epidemiological studies have solidified the clinical relevance of L-homoarginine, demonstrating a strong inverse correlation between its circulating levels and the risk of cardiovascular disease and mortality.[3][4][5] This has spurred a new wave of research into its potential as a diagnostic marker and therapeutic target.
Table 1: Key Milestones in L-Homoarginine Research
| Year | Milestone | Reference(s) |
| 1962-1963 | First isolation and characterization of L-homoarginine from seeds of Lathyrus cicera and Lathyrus sativus. | |
| Late 1990s | Characterization of L-homoarginine as a substrate for nitric oxide synthase (NOS) isoforms. | |
| 2008 | Report on the increase of L-homoarginine concentration in maternal plasma during human pregnancy, sparking renewed interest. | |
| 2010 | Large-scale clinical study (LURIC) links low serum L-homoarginine levels to increased cardiovascular and all-cause mortality. | |
| 2013 | Genome-wide association studies (GWAS) identify L-arginine:glycine amidinotransferase (AGAT) as the key enzyme for L-homoarginine synthesis in humans. | |
| 2013-Present | Numerous studies confirm the association of low L-homoarginine with cardiovascular disease, chronic kidney disease, and stroke. | |
| 2016 | First human supplementation studies with L-homoarginine demonstrate its safety and pharmacokinetic profile. |
Biochemistry of L-Homoarginine
Synthesis and Metabolism
L-homoarginine is endogenously synthesized from L-lysine and L-arginine primarily through the action of L-arginine:glycine amidinotransferase (AGAT). This enzyme, which is also crucial for creatine (B1669601) synthesis, transfers an amidino group from L-arginine to the ε-amino group of L-lysine, yielding L-homoarginine and L-ornithine. Another, likely minor, pathway involves ornithine transcarbamylase (OTC), an enzyme of the urea (B33335) cycle.
Catabolism of L-homoarginine is not fully elucidated, but it can be metabolized by arginase to urea and L-lysine, although it is a weaker substrate than L-arginine. It can also be a substrate for nitric oxide synthase (NOS), producing nitric oxide (NO) and L-homocitrulline.
Signaling Pathways
The primary signaling pathway influenced by L-homoarginine is the nitric oxide (NO) pathway. As a substrate for NOS, L-homoarginine contributes to the production of NO, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.
L-homoarginine also acts as a weak inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine may indirectly increase the bioavailability of L-arginine for NO production.
Quantitative Data
Table 2: Plasma Concentrations of L-Homoarginine in Health and Disease
| Population | Mean ± SD or Median [IQR] (µmol/L) | Reference(s) |
| Healthy Adults | 2.6 ± 1.1 | |
| Healthy Young Volunteers (Baseline) | 2.87 ± 0.91 | |
| Survivors (10-year follow-up) | 1.25 | |
| Non-survivors (10-year follow-up) | 0.89 | |
| Patients with Coronary Angiography | 2.6 ± 1.1 | |
| Hemodialysis Patients | 1.2 ± 0.5 | |
| Chronic Kidney Disease (CKD) | 2.5 ± 1.1 | |
| CKD with GFR < 30 ml/min | 2.05 ± 0.78 | |
| Stroke Patients (Lowest Tertile) | 0.77 [0.59-0.87] | |
| Pregnant Women (Third Trimester) | 5.3 ± 1.5 |
Table 3: Enzyme Kinetics of L-Homoarginine
| Enzyme | Parameter | Value | Organism/System | Reference(s) |
| Nitric Oxide Synthase (NOS) | kcat/Km | Decreased vs. L-arginine | Purified recombinant | |
| Arginase 1 | IC50 | 8.14 ± 0.52 mM | Human recombinant | |
| Arginase 1 | Ki | 6.1 ± 0.50 mM | Human recombinant | |
| Arginase 2 | IC50 | 2.52 ± 0.01 mM | Human recombinant | |
| Arginase 2 | Ki | 1.73 ± 0.10 mM | Human recombinant |
Experimental Protocols
Quantification of L-Homoarginine in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of L-homoarginine in plasma. Specific parameters may need optimization based on the instrumentation available.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., methanol containing a stable isotope-labeled internal standard such as L-homoarginine-d4).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar L-homoarginine.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-homoarginine: Q1 189.1 -> Q3 70.1
-
L-homoarginine-d4 (Internal Standard): Q1 193.1 -> Q3 74.1
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for the specific mass spectrometer used.
-
-
Quantification:
-
A standard curve is prepared by spiking known concentrations of L-homoarginine into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The concentration of L-homoarginine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity can be assessed by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.4), CaCl₂, NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Add purified NOS enzyme or cell/tissue homogenate to the reaction buffer.
-
-
Initiation of Reaction:
-
Add L-[³H]arginine to the reaction mixture to a final concentration in the low micromolar range.
-
To test the effect of L-homoarginine, it can be added as a competing substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin).
-
-
Separation and Quantification:
-
The cation exchange resin will bind the positively charged L-[³H]arginine, while the neutral L-[³H]citrulline will remain in the supernatant.
-
Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.
-
NOS activity is calculated based on the amount of L-[³H]citrulline produced per unit time per amount of protein.
-
Arginase Activity Assay
Arginase activity can be determined by measuring the production of urea from L-arginine.
Methodology:
-
Enzyme Activation:
-
Pre-incubate the sample (e.g., cell lysate) with a manganese chloride solution to activate the arginase.
-
-
Reaction Initiation:
-
Add L-arginine to the activated enzyme solution to start the reaction. To assess the inhibitory effect of L-homoarginine, it can be included in this step at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Reaction Termination:
-
Stop the reaction by adding a strong acid solution (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).
-
-
Urea Quantification:
-
Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with urea to produce a colored product.
-
Heat the mixture to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate the arginase activity based on a urea standard curve.
-
Conclusion and Future Directions
The body of research on L-homoarginine has grown substantially, establishing it as a molecule of significant physiological and clinical relevance. Its role in the nitric oxide pathway and its strong association with cardiovascular health underscore its potential as both a biomarker and a therapeutic target. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced mechanisms of L-homoarginine action and its potential applications in drug development.
Future research should focus on several key areas:
-
Elucidating the complete catabolic pathway of L-homoarginine.
-
Investigating the downstream effects of NO produced specifically from L-homoarginine.
-
Conducting large-scale, long-term clinical trials to definitively assess the therapeutic benefits of L-homoarginine supplementation in various diseases.
-
Exploring the regulation of AGAT expression and activity as a potential therapeutic target.
A deeper understanding of L-homoarginine's biology will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a range of human diseases.
References
- 1. Homoarginine and Progression of Chronic Kidney Disease: Results from the Mild to Moderate Kidney Disease Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
A Technical Guide to L-Homoarginine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of L-Homoarginine hydrochloride (H-HomoArg-OH.HCl), a key compound in biochemical research. It details its chemical properties, biological roles, and its applications in studying nitric oxide signaling and enzyme inhibition.
Core Chemical Properties
L-Homoarginine hydrochloride is the salt form of L-homoarginine, a non-proteinogenic amino acid. Structurally, it is an analogue of L-arginine, distinguished by an additional methylene (B1212753) group in its side chain.[1] This modification is crucial to its biochemical function. The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in aqueous solutions for experimental use.[1]
A summary of its key identifiers and properties is presented below.
| Property | Value | References |
| CAS Number | 1483-01-8 | [2][3][4] |
| Molecular Formula | C₇H₁₇ClN₄O₂ | |
| Molecular Weight | 224.69 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Synonyms | This compound, (S)-2-Amino-6-guanidinohexanoic acid hydrochloride, N6-(Aminoiminomethyl)-L-lysine Hydrochloride |
Biological Significance and Applications
L-Homoarginine hydrochloride serves as a critical tool in biochemical and pharmacological research, primarily due to its relationship with L-arginine and its metabolic pathways.
2.1. Nitric Oxide Synthase (NOS) Inhibition
The primary application of L-Homoarginine is in the study of nitric oxide (NO) production. It acts as both an alternative, less efficient substrate and a mild competitive inhibitor for Nitric Oxide Synthase (NOS) enzymes. NOS enzymes catalyze the production of NO from L-arginine, a critical signaling molecule in cardiovascular and neurological processes. By competing with the natural substrate, L-Homoarginine allows researchers to modulate and investigate the nitric oxide signaling pathway. This is particularly relevant in research concerning cardiovascular health, including blood flow and pressure regulation.
2.2. Alkaline Phosphatase Inhibition
L-Homoarginine is also recognized as a specific inhibitor of tissue-nonspecific alkaline phosphatase (TNALP) and other alkaline phosphatase isoenzymes. This inhibitory action is valuable for differentiating between various alkaline phosphatase isoenzymes in experimental settings.
The diagram below illustrates the competitive inhibition mechanism of L-Homoarginine on Nitric Oxide Synthase.
Caption: Competitive inhibition of Nitric Oxide Synthase by L-Homoarginine.
Experimental Protocols & Methodologies
The effective use of L-Homoarginine hydrochloride in research requires proper handling and preparation.
3.1. Solubility and Solution Preparation
-
Aqueous Solutions: The compound is soluble in water. A stock solution of 10 mM can be prepared in water, with sonication recommended to aid dissolution. For cell culture applications, it is advised to filter and sterilize the aqueous solution with a 0.22 μm filter before use.
-
DMSO: Solubility in DMSO is very low.
3.2. Storage and Stability
-
Powder: The solid powder should be stored at 4°C, sealed, and kept away from moisture. Long-term storage at -20°C is recommended for up to three years.
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
3.3. Example Experimental Workflow: NOS Inhibition Assay
The following workflow outlines a general procedure for assessing the inhibitory effect of L-Homoarginine on NOS activity.
References
Natural occurrence and dietary sources of L-homoarginine
An In-depth Technical Guide on the Natural Occurrence and Dietary Sources of L-homoarginine
Introduction
L-homoarginine is a non-proteinogenic, cationic alpha-amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) group in its carbon chain.[1] It is considered a non-essential amino acid as it can be synthesized endogenously.[2] Physiologically, L-homoarginine is involved in the nitric oxide (NO) signaling pathway, serving as an alternative substrate for nitric oxide synthase (NOS), and has been identified as a potential biomarker for cardiovascular health.[1][3][4] This guide provides a comprehensive overview of the natural occurrence, dietary sources, biosynthesis, and analytical methodologies for L-homoarginine, targeted at researchers, scientists, and professionals in drug development.
Natural Occurrence
L-homoarginine is found across different biological kingdoms, from microorganisms to plants and animals.
In Animals and Humans
In mammals, L-homoarginine is synthesized in various organs, with the liver and kidneys being primary sites. It is also detected in the brain, where its presence is attributed to both local synthesis and uptake via cationic amino acid transporters. The synthesis is carried out by tissue-specific enzymes, primarily L-arginine:glycine amidinotransferase (AGAT) and ornithine transcarbamoylase (OTC). L-homoarginine is present in most bodily fluids, and its concentration in plasma is often studied in relation to cardiovascular diseases.
In Plants
L-homoarginine has been identified in certain plant species. It was first characterized in the seeds of Lathyrus sativus (grass pea). It is also found in other pea pulses like Lathyrus cicera.
In Microorganisms
The biosynthesis of L-homoarginine has been noted in microorganisms. For instance, in Pseudomonas syringae pv. phaseolicola, the causative agent of "halo blight" disease in beans, an amidinotransferase catalyzes the formation of L-homoarginine as a precursor to the phytotoxin phaseolotoxin. It has also been shown to act as a growth inhibitor for certain microbes like Staphylococcus aureus and Escherichia coli.
Biosynthesis and Metabolism
The primary pathway for L-homoarginine synthesis in animals involves the transfer of an amidino group from L-arginine to the amino group of L-lysine. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT), an enzyme also crucial for creatine (B1669601) biosynthesis. Another pathway involves the enzyme ornithine transcarbamylase (OTC), part of the urea (B33335) cycle, which can use lysine (B10760008) as a substrate, albeit less efficiently than ornithine.
Once synthesized, L-homoarginine can act as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO) and L-homocitrulline. It is also a known inhibitor of arginase, an enzyme that degrades L-arginine, thereby potentially increasing the bioavailability of L-arginine for NO production.
Biosynthesis and key metabolic roles of L-homoarginine.
Dietary Sources
While endogenously synthesized, L-homoarginine can also be obtained from dietary sources, although comprehensive quantitative data across a wide range of foods is limited. It has been detected in grass pea and cow's milk. Given that L-lysine is a direct precursor, foods rich in lysine and arginine may contribute to L-homoarginine pools.
Table 1: Known and Potential Dietary Sources of L-homoarginine
| Food Category | Specific Food Item | L-homoarginine Presence | Notes |
| Legumes | Grass Pea (Lathyrus sativus) | Detected | One of the first identified natural sources. |
| Legumes | Pea Pulses (Lathyrus cicera) | Present | |
| Dairy | Cow's Milk | Detected | |
| Meat & Poultry | Turkey, Chicken | Potential | High in L-arginine and L-lysine, precursors for synthesis. |
| Nuts & Seeds | Pumpkin Seeds, Peanuts, Walnuts | Potential | Rich sources of L-arginine. |
L-homoarginine in the Nitric Oxide Pathway
The L-arginine:nitric oxide pathway is a critical signaling system for various physiological processes, including vasodilation and immune response. L-homoarginine serves as an alternative, albeit less efficient, substrate for nitric oxide synthase (NOS) compared to L-arginine. By competing with L-arginine for NOS and inhibiting arginase, L-homoarginine can modulate the overall production of NO. Low plasma levels of L-homoarginine have been associated with endothelial dysfunction and are considered a risk marker for cardiovascular disease.
References
- 1. Homoarginine - Wikipedia [en.wikipedia.org]
- 2. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Stability and Recommended Storage of H-HomoArg-OH.HCl Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-HomoArg-OH.HCl (L-Homoarginine hydrochloride) powder. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Summary of Recommended Storage Conditions
Proper storage is crucial for maintaining the chemical and physical integrity of this compound powder. Based on information from various suppliers, the following conditions are recommended.
| Condition | Temperature | Duration | Additional Notes |
| Long-Term Storage (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from moisture. |
| Short-Term Storage (Powder) | Room Temperature | Information not available | For short durations, keep in a cool, dry place away from direct sunlight. |
| Stock Solutions | -80°C | Up to 1 year[1] | --- |
Physicochemical Properties and Stability Profile
This compound is the hydrochloride salt of L-homoarginine, a non-proteinogenic amino acid. The hydrochloride form enhances its solubility in aqueous solutions. The stability of the powder is influenced by temperature, moisture, and light.
Thermal Stability: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not readily available in public literature, the melting point is reported to be in the range of 213-215 °C[2]. As a general precaution for amino acid hydrochlorides, exposure to high temperatures should be avoided to prevent degradation.
Hygroscopicity: this compound is known to be moisture-sensitive. It is crucial to store the powder in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) when possible to prevent water absorption, which could lead to chemical degradation or physical changes.
Photostability: Specific photostability studies on this compound powder are not extensively documented. However, as with many organic compounds, exposure to UV and visible light should be minimized to prevent potential photodegradation. Storage in amber vials or light-proof containers is recommended.
Experimental Protocols for Stability Assessment
The following are proposed experimental protocols for assessing the stability of this compound powder, based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).
Accelerated Stability Testing
Objective: To investigate the degradation of this compound powder under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Aliquot approximately 10 mg of this compound powder into several amber glass vials.
-
Stress Conditions: Expose the samples to the following conditions in a stability chamber for a period of 6 months:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (as a control)
-
-
Time Points: Withdraw samples for analysis at 0, 1, 3, and 6 months.
-
Analysis: Analyze the samples for purity and degradation products using a stability-indicating HPLC method (see section 3.3). Assess physical properties such as appearance and color.
Photostability Testing
Objective: To evaluate the effect of light exposure on the stability of this compound powder.
Methodology:
-
Sample Preparation: Spread a thin layer of this compound powder (not more than 3 mm thick) in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples for purity and degradation products using the HPLC method. Compare the results to assess the extent of photodegradation.
Stability-Indicating HPLC Method
Objective: To quantify the purity of this compound and detect any degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or fluorescence detection following pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity[3][4].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound powder from the stability studies in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the percentage of this compound remaining and the percentage of any degradation products by comparing the peak areas.
Signaling Pathway Involvement
L-Homoarginine, the parent compound of this compound, is involved in the nitric oxide (NO) pathway, which is critical for various physiological processes, including vasodilation and neurotransmission.
Caption: L-Homoarginine Synthesis and Role in Nitric Oxide Signaling.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound powder.
Caption: Workflow for this compound Powder Stability Testing.
Logical Relationship of Stability Factors
The stability of this compound powder is a function of several interrelated environmental factors. Understanding these relationships is key to ensuring the compound's integrity.
Caption: Interrelation of Factors Affecting this compound Stability.
References
- 1. This compound | Phosphorylase | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for dissolving H-HomoArg-OH.HCl for cell culture experiments
An Application Note and Protocol for the Dissolution and Use of H-HomoArg-OH.HCl in Cell Culture Experiments
Introduction
L-Homoarginine hydrochloride (this compound) is an endogenous metabolite and a non-proteinogenic amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) group in its side chain.[1] In research, it is recognized as a specific inhibitor of liver-type alkaline phosphatase.[2] The proper dissolution and handling of this compound are critical for ensuring experimental reproducibility and preserving the integrity of cell culture systems. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form.[1] This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in cell culture applications.
Data Summary
Quantitative data and key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Synonyms | L-Homoarginine hydrochloride, L(+)-Homoarginine hydrochloride | [2][3] |
| Molecular Formula | C₇H₁₇ClN₄O₂ | |
| Molecular Weight | 224.69 g/mol | |
| Appearance | White to off-white solid granular powder | |
| Solubility (Aqueous) | H₂O: 50 mg/mL. Sonication is recommended. PBS: 100 mg/mL (445.06 mM). May require sonication for a clear solution. | |
| Solubility (Organic) | Insoluble in DMSO. | |
| Storage (Powder) | -20°C for up to 3 years. Keep sealed and away from moisture. | |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Dissolving this compound
This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound and its subsequent dilution for use in cell culture. Phosphate-Buffered Saline (PBS) is the recommended solvent due to its buffering capacity and the compound's high solubility.
Materials and Equipment
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.4)
-
Sterile deionized water (H₂O) (as an alternative solvent)
-
Laminar flow hood or biological safety cabinet
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes and micropipettes with sterile tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Protocol 1: Preparation of a 100 mM Stock Solution in PBS
-
Calculate Required Mass: Determine the mass of this compound needed. For 10 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 224.69 g/mol = 0.2247 g (or 224.7 mg)
-
-
Weighing: Under sterile conditions or in a clean environment, accurately weigh the calculated amount of this compound powder and transfer it to a sterile 15 mL or 50 mL conical tube.
-
Dissolution:
-
Add a portion (e.g., 8 mL) of sterile PBS to the conical tube containing the powder.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the solution is not completely clear, place the tube in an ultrasonic water bath for 5-10 minutes. Heat can also be applied to aid dissolution if necessary.
-
Once fully dissolved, add sterile PBS to reach the final desired volume of 10 mL.
-
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a new sterile conical tube. This step is crucial to ensure the sterility of the stock solution for cell culture use.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution:
-
Determine the final concentration required for your experiment.
-
Under a laminar flow hood, pipette the required volume of the stock solution into your pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 1 mM this compound from a 100 mM stock:
-
V₁ = (C₂ * V₂) / C₁ = (1 mM * 10 mL) / 100 mM = 0.1 mL (or 100 µL)
-
Add 100 µL of the 100 mM stock solution to 9.9 mL of cell culture medium.
-
-
-
Application: Gently mix the medium and immediately apply it to your cells. It is recommended to prepare fresh working solutions for each experiment.
Application Notes and Best Practices
-
Solvent Choice: While this compound is soluble in water, PBS is recommended for preparing stock solutions intended for cell culture to maintain physiological pH. Cell culture media contain buffers, but adding a highly concentrated, unbuffered solution could still impact the final pH of the medium.
-
Stability: The compound is moisture-sensitive. Always store the powder in a tightly sealed container in a dry environment. Stock solutions should be aliquoted and frozen to maintain stability and prevent contamination.
-
Sterilization: Do not autoclave this compound solutions as high temperatures can cause degradation. Sterile filtration using a 0.22 µm filter is the mandatory method for sterilizing the stock solution.
-
Troubleshooting: If precipitation occurs upon addition to the cell culture medium, it may indicate that the final concentration exceeds its solubility in that specific medium. In such cases, consider preparing a more dilute stock solution or lowering the final working concentration.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing and applying this compound in a cell culture setting.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols: L-homoarginine as a Specific Inhibitor of Liver-Type Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH. The liver-type alkaline phosphatase, a tissue-nonspecific isozyme (TNAP), is a key enzyme in various physiological processes, including phosphate metabolism and bone mineralization.[1][2][3][4] Elevated levels of liver ALP can be indicative of cholestatic liver diseases and certain bone disorders, making it a significant diagnostic marker and a potential therapeutic target.[5] L-homoarginine has been identified as a potent and specific uncompetitive or non-competitive inhibitor of the liver and bone isozymes of alkaline phosphatase. This specificity allows for its use as a valuable tool in distinguishing ALP isozymes and investigating the specific roles of liver-type ALP in biological systems. These application notes provide detailed protocols for utilizing L-homoarginine as a selective inhibitor of liver-type alkaline phosphatase, including quantitative data on its inhibitory activity and methodologies for experimental assays.
Data Presentation: Inhibitory Activity of L-homoarginine against Alkaline Phosphatase Isozymes
The following table summarizes the quantitative data on the inhibitory effects of L-homoarginine on various alkaline phosphatase isozymes, providing a clear comparison of its specificity.
| Isozyme | Organism/Tissue Source | Ki0.5 Value | Inhibition Type | Reference |
| Liver-type ALP (TNAP) | Human Serum | - | Uncompetitive | |
| Bone-type ALP (TNAP) | Human Serum | - | Uncompetitive | |
| Kidney-type ALP (TNAP) | Rat | 1 mM | Hyperbolic | |
| Placental ALP | Rat | 1 mM | Hyperbolic | |
| Intestinal ALP | Rat | 13 mM | Sigmoidal |
Note: Ki0.5 represents the concentration of the inhibitor at which half-maximal inhibition is observed. The inhibition of liver and bone ALP by L-homoarginine is described as organ-specific.
Experimental Protocols
Protocol 1: Determination of Liver-Type Alkaline Phosphatase Inhibition using p-Nitrophenyl Phosphate (pNPP) Assay
This protocol outlines the determination of the inhibitory effect of L-homoarginine on liver-type alkaline phosphatase activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified liver alkaline phosphatase (or sample containing liver ALP)
-
L-homoarginine hydrochloride
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-homoarginine in deionized water. Create a series of dilutions to test a range of concentrations (e.g., 0.1 mM to 20 mM).
-
Prepare the pNPP substrate solution according to the manufacturer's instructions. Typically, a 10 mg/mL solution in the assay buffer is used.
-
Prepare the Assay Buffer and Stop Solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank: 200 µL Assay Buffer.
-
Control (No Inhibitor): X µL enzyme sample + Y µL Assay Buffer (to a final volume of 100 µL).
-
Inhibitor Wells: X µL enzyme sample + Z µL of L-homoarginine dilution + W µL Assay Buffer (to a final volume of 100 µL).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 100 µL of the pNPP substrate solution to all wells (except the blank).
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well. The addition of NaOH will turn the p-nitrophenol product yellow.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each L-homoarginine concentration compared to the control (no inhibitor) using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Inhibitor) / Absorbance_Control] * 100
-
Plot the percentage of inhibition against the L-homoarginine concentration to determine the IC₅₀ or Ki value.
-
Visualizations
Signaling and Physiological Roles of Liver-Type Alkaline Phosphatase (TNAP)
Caption: Key physiological roles of liver-type alkaline phosphatase (TNAP).
Experimental Workflow: L-homoarginine Inhibition Assay
Caption: Step-by-step workflow for the ALP inhibition assay.
Mechanism of L-homoarginine Inhibition
Caption: Uncompetitive inhibition mechanism of L-homoarginine on ALP.
References
- 1. Alkaline Phosphatase (ALP): Functions, Clinical Significance, and Diagnostic Utility - DoveMed [prod.cluster.dovemed.com]
- 2. mdpi.com [mdpi.com]
- 3. Tissue-Nonspecific Alkaline Phosphatase, a Possible Mediator of Cell Maturation: Towards a New Paradigm [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for L-homoarginine Hydrochloride Supplementation in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-homoarginine, a non-proteinogenic cationic amino acid, has garnered significant interest in biomedical research due to its structural similarity to L-arginine and its potential therapeutic effects in various pathophysiological conditions. As a weak substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, L-homoarginine supplementation has been investigated for its role in cardiovascular diseases, neurological disorders, and kidney dysfunction.[1][2] These application notes provide a comprehensive overview of the use of L-homoarginine hydrochloride in in vivo animal studies, including detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various in vivo animal studies involving L-homoarginine hydrochloride supplementation.
Table 1: L-homoarginine Hydrochloride Dosage and Administration in Rodent Models
| Animal Model | Strain | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Mouse | C57BL/6 | Drinking Water | 14 mg/L (approx. 2 mg/kg/day) | 4 weeks | 3-fold increase in plasma L-homoarginine; Improved neurological outcome in a stroke model. | [1][2] |
| Mouse | C57BL/6J | Drinking Water | 14 mg/L | 4 weeks pre-MI, 6 weeks post-MI | Preserved cardiac contractile reserve and improved diastolic indices. | [3] |
| Mouse | NOS3-/- | Drinking Water | 50 mg/L | 24 weeks | Attenuated albuminuria and kidney fibrosis in diabetic nephropathy. | |
| Rat | - | Continuous Infusion (Osmotic Pump) | 30 mg/kg/day | 14 days | 35-fold increase in plasma L-homoarginine; Reduced neointimal hyperplasia. | |
| Rat | - | Intraperitoneal Injection | 20, 220, or 440 mg/kg (single dose) | Acute | Dose-dependent increase in plasma L-homoarginine. | |
| Rat | Obese ZSF1 | Drinking Water | Not specified | 26 weeks | Did not prevent diastolic dysfunction but showed effects on cardiac fibrosis. |
Table 2: Effects of L-homoarginine Hydrochloride Supplementation on Plasma Concentrations
| Animal Model | Baseline Plasma L-homoarginine (µmol/L) | Post-Supplementation Plasma L-homoarginine (µmol/L) | Fold Increase | Dosage and Duration | Reference(s) |
| Mouse (C57BL/6) | 0.14 | 0.46 | 3.3 | 14 mg/L in drinking water for 4 weeks | |
| Rat | Not Reported | Not Reported (35-fold increase) | 35 | 30 mg/kg/day via continuous infusion for 14 days | |
| Rat | Not Reported | Not Reported (25-fold increase with lowest dose) | 25 | 20 mg/kg via intraperitoneal injection (single dose) |
Experimental Protocols
Protocol 1: Oral Administration of L-homoarginine Hydrochloride in Drinking Water (Mouse Model of Diabetic Nephropathy)
This protocol is adapted from studies investigating the protective effects of L-homoarginine in a streptozotocin (B1681764) (STZ)-induced diabetic nephropathy mouse model.
1. Materials:
-
L-homoarginine hydrochloride (e.g., Sigma-Aldrich, Cat #: H1007)
-
Streptozotocin (STZ)
-
Saline solution (0.9% NaCl)
-
Citrate (B86180) buffer (for STZ dissolution)
-
Standard mouse chow and water
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Glucometer and test strips
2. Animal Model Induction (Streptozotocin-Induced Diabetes):
-
Use male C57BL/6J or NOS3-/- mice, 6 weeks of age.
-
House mice at 23°C on a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Induce diabetes by intraperitoneal (IP) injection of STZ (50 mg/kg body weight) dissolved in citrate buffer for 5 consecutive days. A 6-hour fast is recommended before each injection.
-
Administer saline to the control group.
-
Monitor blood glucose levels from the tail vein. Mice with blood glucose levels over 350 mg/dL are considered diabetic.
3. L-homoarginine Hydrochloride Administration:
-
Prepare a stock solution of L-homoarginine hydrochloride in drinking water at a concentration of 50 mg/L.
-
Provide the L-homoarginine-supplemented water to the treatment group of diabetic mice ad libitum.
-
Replace the supplemented water every 4 days to ensure stability.
-
The control diabetic group receives regular drinking water.
-
Continue supplementation for 24 weeks.
4. Sample Collection and Analysis:
-
At the end of the 24-week period, place mice individually in metabolic cages for 16-24 hours for urine collection.
-
Euthanize mice via an approved method (e.g., intraperitoneal injection of ketamine/xylazine cocktail).
-
Collect blood via cardiac puncture into EDTA tubes.
-
Centrifuge the blood at 3000 x g for 3 minutes at 4°C to separate plasma.
-
Harvest kidneys and other organs of interest.
-
Store all samples at -80°C until analysis.
-
Analyze plasma and tissue samples for L-homoarginine levels using HPLC (see Protocol 3).
-
Assess kidney function by measuring albuminuria and blood urea (B33335) nitrogen (BUN).
-
Perform histological analysis on kidney tissues to evaluate fibrosis and glomerular damage.
Protocol 2: Continuous Infusion of L-homoarginine Hydrochloride via Osmotic Pumps (Rat Model of Neointimal Hyperplasia)
This protocol is based on a study that investigated the effect of L-homoarginine on neointimal hyperplasia in balloon-injured rat carotid arteries.
1. Materials:
-
L-homoarginine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for pump implantation
-
Anesthesia (e.g., isoflurane)
2. Animal Model:
-
Use adult male rats of a suitable strain (e.g., Sprague-Dawley).
-
Induce carotid artery injury using a balloon catheter prior to pump implantation.
3. L-homoarginine Hydrochloride Administration:
-
Prepare a sterile solution of L-homoarginine hydrochloride in saline at a concentration calculated to deliver 30 mg/kg/day based on the pump's flow rate and the average weight of the rats.
-
Fill the osmotic minipumps with the L-homoarginine solution or sterile saline (for the control group) according to the manufacturer's instructions.
-
Anesthetize the rat.
-
Implant the osmotic minipump subcutaneously in the dorsal region.
-
The infusion will continue for 14 days.
4. Sample Collection and Analysis:
-
At the end of the 14-day infusion period, euthanize the rats.
-
Collect blood samples for plasma L-homoarginine analysis.
-
Perfuse and collect the injured carotid arteries for histological analysis to assess neointimal hyperplasia.
Protocol 3: Quantification of L-homoarginine in Biological Samples by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method with pre-column derivatization for the sensitive and accurate measurement of L-homoarginine.
1. Reagents and Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
L-homoarginine standard
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Sample preparation reagents (e.g., perchloric acid for deproteinization)
2. Sample Preparation:
-
Thaw frozen plasma or tissue homogenate samples on ice.
-
Deproteinize the samples by adding an equal volume of cold perchloric acid (e.g., 10%), vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
3. Pre-column Derivatization:
-
Prepare the OPA/NAC derivatizing reagent.
-
Mix a small volume of the deproteinized sample supernatant with the derivatizing reagent and allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at room temperature before injection into the HPLC system.
4. HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Use a suitable mobile phase gradient to separate the derivatized L-homoarginine from other amino acids and interfering compounds on the C18 column.
-
The retention time for the L-homoarginine-OPA-NAC derivative will need to be determined using a standard.
-
Quantify the L-homoarginine concentration in the samples by comparing the peak area to a standard curve generated with known concentrations of L-homoarginine.
Signaling Pathways and Experimental Workflows
L-homoarginine and Nitric Oxide Synthesis Pathway
L-homoarginine influences the nitric oxide (NO) signaling pathway through its interactions with arginase and nitric oxide synthase (NOS). It acts as a competitive inhibitor of arginase, the enzyme that degrades L-arginine to ornithine and urea. By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NOS. L-homoarginine is also a weak substrate for NOS, directly contributing to NO production, albeit less efficiently than L-arginine.
Experimental Workflow for In Vivo L-homoarginine Supplementation Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of L-homoarginine supplementation in an in vivo animal model.
References
- 1. Homoarginine ameliorates diabetic nephropathy independent of nitric oxide synthase‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of homoarginine on creatine accumulation and biosynthesis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Homoarginine in Human Plasma using a Validated HPLC-MS/MS Method
Abstract
L-homoarginine is an important amino acid and a potential biomarker for cardiovascular disease.[1][2] This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of L-homoarginine in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This method is highly suitable for both clinical research and routine analysis, offering excellent precision and accuracy over a clinically relevant concentration range.
Introduction
L-homoarginine, a non-proteinogenic amino acid, is structurally similar to L-arginine and serves as a substrate for nitric oxide synthase (NOS), contributing to the production of nitric oxide (NO).[3][4] Altered plasma concentrations of L-homoarginine have been associated with cardiovascular and all-cause mortality, making it a significant biomarker in clinical research.[5] To facilitate further investigation into its physiological and pathological roles, a reliable and validated analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the quantification of L-homoarginine in human plasma by HPLC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Workflow
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of L-homoarginine in Cardiovascular Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine, a non-proteinogenic amino acid, has emerged as a significant molecule of interest in cardiovascular disease (CVD) research. Structurally similar to L-arginine, L-homoarginine is endogenously synthesized from lysine (B10760008) and arginine by the enzyme L-arginine:glycine amidinotransferase (AGAT).[1][2][3][4][5] A growing body of evidence from epidemiological studies consistently demonstrates a strong inverse association between circulating L-homoarginine concentrations and the risk of adverse cardiovascular events and mortality. This has positioned L-homoarginine as a promising biomarker for risk stratification and a potential therapeutic target in the management of cardiovascular diseases.
These application notes provide a comprehensive overview of the role of L-homoarginine in CVD research, including its proposed mechanisms of action, quantitative data from key studies, and detailed protocols for its measurement and functional assays.
I. L-homoarginine as a Cardiovascular Biomarker
Numerous studies have established a robust correlation between low plasma L-homoarginine levels and an increased risk of major adverse cardiovascular events (MACE), all-cause mortality, and specific cardiovascular conditions such as heart failure, stroke, and coronary artery disease.
Data Presentation: L-homoarginine Levels and Cardiovascular Risk
The following tables summarize quantitative data from key observational studies, illustrating the association between L-homoarginine concentrations and cardiovascular outcomes.
Table 1: Plasma L-homoarginine Concentrations in Different Populations.
| Population Cohort | Condition | Mean/Median L-homoarginine (µmol/L) | Key Findings | Reference(s) |
| LURIC Study | Patients undergoing coronary angiography | 2.6 ± 1.1 | Lower levels associated with increased mortality. | |
| 4D Study | Type 2 diabetes patients on hemodialysis | 1.2 ± 0.5 | Lower levels associated with increased mortality. | |
| South African Study | Black South African population (survivors) | 1.25 | Survivors had significantly higher levels than non-survivors (0.89 µmol/L). | |
| Framingham Offspring Study | Community-based cohort | 1.56 (median) | Lower levels associated with a higher risk of all-cause mortality. | |
| Dallas Heart Study | Population-based cohort | 2.80 (median) | Higher levels associated with a lower rate of MACE and all-cause mortality. |
Table 2: Association of L-homoarginine with Cardiovascular Events and Mortality.
| Study Cohort | Outcome | Hazard Ratio (HR) or Odds Ratio (OR) per SD/Quartile Change | 95% Confidence Interval (CI) | Key Findings | Reference(s) |
| LURIC Study | Cardiovascular Death | HR: 4.1 (lowest vs. highest quartile) | 3.0 - 5.7 | A more than 4-fold increased risk of cardiovascular death in the lowest quartile. | |
| South African Study | Cardiovascular Mortality | HR: 0.61 (per SD increment) | 0.50 - 0.75 | Higher L-homoarginine levels are protective against cardiovascular mortality. | |
| Framingham Offspring Study | All-Cause Mortality | HR: 0.83 (per SD increment) | 0.74 - 0.93 | Higher L-homoarginine is associated with a reduced risk of death. | |
| Dallas Heart Study | Major Adverse Cardiovascular Events (MACE) | HR: 0.86 (per 1 log SD increase) | 0.75 - 0.98 | Higher L-homoarginine is associated with a lower risk of MACE. |
II. Proposed Mechanisms of Action
The protective cardiovascular effects of L-homoarginine are thought to be mediated through its influence on nitric oxide (NO) bioavailability and its interaction with key enzymes in the L-arginine metabolic pathway.
A. Interaction with Nitric Oxide Synthase (NOS)
L-homoarginine can serve as a weak substrate for nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine to the crucial signaling molecule nitric oxide (NO). NO plays a vital role in maintaining vascular homeostasis, including vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium. While L-homoarginine is a less efficient substrate for NOS compared to L-arginine, its presence may contribute to the overall NO pool.
B. Inhibition of Arginase
Arginase competes with NOS for their common substrate, L-arginine. By catalyzing the hydrolysis of L-arginine to ornithine and urea (B33335), arginase can limit the availability of L-arginine for NO production, leading to endothelial dysfunction. L-homoarginine has been shown to be an inhibitor of arginase. Through this inhibition, L-homoarginine may increase the bioavailability of L-arginine for NOS, thereby promoting NO production and improving endothelial function.
Signaling Pathway Diagram
Caption: L-homoarginine synthesis and its proposed cardiovascular effects.
III. Therapeutic Potential
The inverse relationship between L-homoarginine and cardiovascular risk has led to investigations into its therapeutic potential. Animal studies have shown that L-homoarginine supplementation can be protective in models of cardiovascular disease. A phase 1 clinical trial in healthy volunteers demonstrated that oral L-homoarginine supplementation (125 mg daily for 4 weeks) was safe and well-tolerated, leading to a significant increase in plasma L-homoarginine concentrations. Further clinical trials are needed to evaluate the efficacy of L-homoarginine supplementation in patients with or at risk for cardiovascular disease.
IV. Experimental Protocols
A. Quantification of L-homoarginine in Plasma/Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of L-homoarginine in biological samples.
1. Principle: This method involves protein precipitation from the plasma/serum sample, followed by chromatographic separation of L-homoarginine from other analytes using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated L-homoarginine is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., d4-L-homoarginine) is used for accurate quantification.
2. Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Stable isotope-labeled L-homoarginine (internal standard, IS)
-
HPLC/UHPLC system coupled to a tandem mass spectrometer
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
3. Sample Preparation:
-
To 50 µL of plasma/serum sample, add 50 µL of the internal standard working solution.
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant with 100 µL of a solution containing 2% formic acid in a methanol-water (1:1, v/v) mixture and vortex.
-
Centrifuge again at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
Column: HILIC silica (B1680970) column
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.65 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, which is gradually decreased to elute the polar L-homoarginine.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Electrospray ionization in positive mode (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-homoarginine and its internal standard.
5. Data Analysis:
-
Construct a calibration curve using known concentrations of L-homoarginine standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of L-homoarginine in the samples by interpolating from the calibration curve.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for L-homoarginine quantification by LC-MS/MS.
B. Nitric Oxide Synthase (NOS) Activity Assay
This colorimetric assay measures NOS activity by quantifying the amount of nitric oxide (NO) produced. Since NO is rapidly oxidized to nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃), the assay involves the reduction of nitrate to nitrite, followed by the colorimetric detection of total nitrite using the Griess reagent.
1. Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is converted to nitrite and nitrate. Nitrate is enzymatically converted to nitrite by nitrate reductase. The total nitrite then reacts with a diazotizing reagent (Griess Reagent 1) and a coupling reagent (Griess Reagent 2) to form a stable colored product, which can be measured spectrophotometrically at ~540 nm. The intensity of the color is directly proportional to the NOS activity in the sample.
2. Materials:
-
Cell or tissue homogenates
-
NOS Assay Buffer
-
NOS Substrate (L-arginine)
-
NOS Cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
96-well microplate
-
Microplate reader
3. Assay Procedure (based on a commercial kit):
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold NOS Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.
-
Reaction Setup: In a 96-well plate, add the sample (lysate), NOS substrate, and NOS cofactors.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase to the wells to convert nitrate to nitrite.
-
Color Development: Add Griess Reagents 1 and 2 to all wells and incubate at room temperature for 10-15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the NOS activity from a standard curve prepared with known concentrations of nitrite.
C. Arginase Inhibition Assay
This assay determines the inhibitory effect of L-homoarginine on arginase activity by measuring the production of either urea or ornithine from the hydrolysis of L-arginine.
1. Principle: Arginase activity is measured in the presence and absence of various concentrations of L-homoarginine. The amount of urea produced can be quantified colorimetrically after reaction with α-isonitrosopropiophenone. Alternatively, the production of ornithine can be measured using UPLC-MS.
2. Materials:
-
Purified arginase enzyme or cell/tissue lysate
-
L-arginine (substrate)
-
L-homoarginine (inhibitor)
-
Assay buffer (e.g., Tris-HCl)
-
Reagents for urea or ornithine detection
-
96-well microplate
-
Microplate reader or UPLC-MS system
3. Assay Procedure (Urea-based):
-
Enzyme Activation: Pre-incubate the arginase enzyme with a manganese chloride solution to ensure maximal activity.
-
Inhibitor Incubation: In a 96-well plate, add the activated arginase enzyme to wells containing different concentrations of L-homoarginine or a vehicle control.
-
Reaction Initiation: Start the enzymatic reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Urea Detection: Add the colorimetric reagents for urea detection and incubate as required (e.g., at 100°C for 45 minutes).
-
Measurement: Cool the plate and measure the absorbance at ~540 nm.
-
Calculation: Calculate the percentage of arginase inhibition by L-homoarginine at each concentration and determine the IC₅₀ value.
Logical Relationship: L-homoarginine's Dual Role
Caption: Dual role of L-homoarginine in modulating NO bioavailability.
V. Conclusion
L-homoarginine is a critical area of focus in cardiovascular research, with strong evidence supporting its role as a biomarker of cardiovascular risk. Its potential therapeutic applications, mediated through the enhancement of nitric oxide bioavailability, warrant further investigation. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to unravel the full potential of L-homoarginine in the prevention and treatment of cardiovascular disease.
References
Application Notes and Protocols for H-HomoArg-OH.HCl Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-HomoArg-OH.HCl, also known as L-Homoarginine hydrochloride, is an endogenous metabolite and a specific inhibitor of liver-type alkaline phosphatase.[1][2] It is a valuable tool in various research applications, including the study of enzyme kinetics, protein interactions, and as a building block in peptide synthesis.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in a laboratory setting.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | L-Homoarginine hydrochloride, (S)-2-Amino-6-guanidinohexanoic acid hydrochloride | [5] |
| Molecular Weight | 224.69 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility (in vitro) | H₂O: 100 mg/mL (445.06 mM); sonication may be required. DMSO: < 1 mg/mL (insoluble or slightly soluble) | |
| Storage (Solid) | Store at 4°C, sealed and protected from moisture. | |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Keep sealed and protected from moisture. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in Water
This protocol describes the preparation of a high-concentration primary stock solution of this compound that can be diluted to various working concentrations.
Materials and Equipment:
-
This compound powder
-
Nuclease-free or sterile ultrapure water (H₂O)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask (e.g., 10 mL)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety First: Before starting, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Calculate the Required Mass: To prepare 10 mL of a 100 mM stock solution, use the following calculation:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 224.69 g/mol = 0.22469 g
-
Therefore, you will need to weigh out approximately 224.7 mg of this compound.
-
-
Weigh the Compound: On an analytical balance, carefully weigh out 224.7 mg of this compound powder and transfer it into a 15 mL conical tube or directly into the volumetric flask.
-
Dissolve the Compound:
-
Add approximately 8 mL of sterile ultrapure water to the tube containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
-
Adjust to Final Volume: Once the solid is completely dissolved, transfer the solution to a 10 mL volumetric flask (if not already in one). Rinse the original tube with a small amount of water and add it to the flask to ensure a complete transfer. Carefully add water to the flask until the bottom of the meniscus reaches the 10 mL mark.
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. This step is crucial for removing any potential microbial contamination, especially for solutions intended for cell culture or other sensitive applications.
-
-
Aliquot and Store:
-
Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (100 mM), date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).
-
Note: Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the 100 mM primary stock solution from the freezer and thaw it completely at room temperature or on ice.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer or media using the formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of the stock solution (100 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration of the working solution (e.g., 1 mM)
-
V₂ = Final volume of the working solution (e.g., 10 mL)
-
Example: To make 10 mL of a 1 mM working solution:
-
(100 mM) × V₁ = (1 mM) × (10 mL)
-
V₁ = (1 mM × 10 mL) / 100 mM = 0.1 mL = 100 µL
-
-
-
Prepare the Working Solution: Add 100 µL of the 100 mM stock solution to 9.9 mL of your experimental buffer or cell culture medium to get a final volume of 10 mL with a concentration of 1 mM.
-
Mix and Use: Gently mix the working solution by pipetting or inverting the tube. The solution is now ready for use in your experiment. Discard any unused working solution at the end of the day.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
References
- 1. This compound | Phosphorylase | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. h homoarg oh.hcl — TargetMol Chemicals [targetmol.com]
- 3. Boc-homoarg-oh hcl | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Homoarginine hydrochloride | C7H17ClN4O2 | CID 2723930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve solubility of H-HomoArg-OH.HCl in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving H-HomoArg-OH.HCl in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported aqueous solubility of this compound varies significantly across different suppliers, which can be a source of confusion. Some sources indicate a solubility as low as 10 mM, while others report solubilities as high as 100 mg/mL (approximately 445 mM) in phosphate-buffered saline (PBS).[1][2] This discrepancy may arise from differences in the manufacturing process, the presence of impurities, or the specific conditions under which solubility was determined (e.g., pH, temperature, and agitation method). It is a good practice to perform a small-scale solubility test under your specific experimental conditions.
Q2: Why is there a large discrepancy in the reported solubility values for this compound?
A2: The wide range in reported solubility for this compound can be attributed to several factors:
-
Material Purity and Form: Differences in the purity of the compound and its physical form (e.g., crystalline vs. amorphous) can impact its solubility.
-
pH of the Solution: The pH of the aqueous medium is a critical determinant of solubility for ionizable compounds like this compound.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility through effects like "salting-in" or "salting-out".
-
Measurement Technique: The methodology used to assess solubility can yield different results. For instance, kinetic solubility measurements may differ from thermodynamic solubility measurements.
-
Physical Conditions: Temperature and the use of agitation methods like sonication can significantly affect the rate and extent of dissolution.[1]
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH due to its multiple ionizable groups: a carboxyl group, an α-amino group, and a guanidino group on the side chain. The predicted pKa values for L-homoarginine are approximately 2.49 for the carboxylic acid and 12.3 for the guanidino group.[3] The α-amino group is expected to have a pKa between 9 and 10.
-
At low pH (acidic conditions): All three functional groups will be protonated, resulting in a net positive charge on the molecule. This charge enhances interactions with water molecules, generally leading to higher solubility.
-
Near the isoelectric point (pI): The molecule will exist as a zwitterion with no net charge, which typically results in the lowest aqueous solubility.
-
At high pH (alkaline conditions): The carboxyl and α-amino groups will be deprotonated, while the guanidino group remains protonated, resulting in a net positive charge and thus, increased solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: While this compound is an ionic compound that is generally soluble in polar solvents like water, the use of co-solvents is a common strategy to enhance the solubility of challenging compounds. However, for highly polar molecules like amino acid hydrochlorides, the choice of co-solvent is critical. Small amounts of polar, water-miscible organic solvents might be helpful, but high concentrations of less polar solvents will likely decrease solubility. It is advisable to test a range of co-solvents and concentrations empirically.
Troubleshooting Guide
Issue: this compound is not dissolving completely in my aqueous buffer.
This troubleshooting guide provides a systematic approach to address solubility challenges with this compound.
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Step 1: Verify Material and Basic Conditions
-
Action: Confirm the purity and source of your this compound. Ensure you are using a high-quality reagent.
-
Action: Use freshly prepared, high-purity water and buffers.
-
Action: Try gentle heating (e.g., to 37°C) and physical agitation methods like vortexing or sonication, as these can aid dissolution.[1]
Step 2: Optimize the pH of the Buffer
The pH of your buffer is the most critical factor influencing the solubility of this compound.
-
Rationale: As an amino acid, homoarginine has an isoelectric point (pI) where it has a net neutral charge and is least soluble. Adjusting the pH away from the pI will increase the net charge and improve solubility.
-
Action: Prepare your buffer at a pH that is at least 1-2 units away from the isoelectric point of homoarginine. Since homoarginine is a basic amino acid, its pI will be high. Therefore, using a buffer with a slightly acidic to neutral pH (e.g., pH 5.0-7.0) should enhance solubility by ensuring the molecule has a net positive charge.
The following diagram illustrates the charge state of homoarginine at different pH values.
Caption: The ionization state of homoarginine at various pH levels.
Step 3: Modify the Buffer System
-
Rationale: The composition of the buffer can impact solubility. Some buffer ions can interact favorably with the solute, a phenomenon known as "salting-in".
-
Action: If you are using a phosphate (B84403) buffer and encountering issues, try a different buffer system such as citrate, acetate, or HEPES.
-
Action: Experiment with varying the buffer concentration.
Step 4: Consider Co-solvents and Other Additives
-
Rationale: In some cases, the addition of a co-solvent or other excipients can improve solubility.
-
Action: If aqueous buffers alone are insufficient, consider adding a small percentage (e.g., 5-10% v/v) of a polar, water-miscible co-solvent like ethanol (B145695) or DMSO. Perform a small-scale test to ensure this does not cause precipitation.
-
Action: The use of other amino acids, such as arginine, has been shown to increase the solubility of some proteins and small molecules. A low concentration of arginine in your buffer might act as a solubility enhancer.
Experimental Protocol: Systematic Solubility Assessment of this compound
This protocol outlines a systematic approach to determine the optimal buffer conditions for dissolving this compound.
Objective: To determine the solubility of this compound in a range of aqueous buffers at different pH values.
Materials:
-
This compound
-
Deionized water
-
A selection of buffers (e.g., sodium acetate, sodium phosphate, HEPES)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
pH meter
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0) at a fixed concentration (e.g., 50 mM).
-
Saturated Solution Preparation: a. Add an excess amount of this compound to a known volume (e.g., 1 mL) of each buffer in a microcentrifuge tube. b. Vortex the tubes vigorously for 1 minute. c. Place the tubes in a sonicator bath for 15 minutes. d. Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours or overnight) with gentle agitation to ensure equilibrium is reached.
-
Separation of Undissolved Solid: a. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Quantification of Soluble this compound: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Dilute the supernatant with an appropriate buffer. c. Determine the concentration of this compound in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if it has a chromophore, or a more specific method like HPLC).
-
Data Analysis: a. Calculate the solubility in mg/mL or mM for each buffer condition. b. Summarize the results in a table for easy comparison.
Data Presentation:
Table 1: Solubility of this compound in Various Buffers at 25°C
| Buffer System (50 mM) | pH | Solubility (mg/mL) | Solubility (mM) |
| Sodium Acetate | 4.0 | ||
| Sodium Acetate | 5.0 | ||
| Sodium Phosphate | 6.0 | ||
| Sodium Phosphate | 7.0 | ||
| HEPES | 8.0 |
This systematic approach will help you identify the optimal buffer system and pH for your specific application, resolving any solubility challenges you may encounter with this compound.
References
Technical Support Center: Optimizing L-homoarginine in Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-homoarginine in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are primarily inhibited by L-homoarginine?
L-homoarginine primarily acts as a competitive inhibitor of arginase, with two main isoenzymes in mammals: Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][2][3] It competes with the natural substrate, L-arginine, for the active site of the enzyme.[4] Arginase is a key enzyme in the urea (B33335) cycle, converting L-arginine to L-ornithine and urea.[1]
Q2: What are the typical IC50 and Ki values for L-homoarginine against arginase?
L-homoarginine is considered a relatively weak inhibitor of arginase, with IC50 and Ki values typically in the millimolar (mM) range. This indicates that a high concentration of L-homoarginine is required to achieve significant inhibition in vitro.
Q3: Does physiological L-homoarginine concentration inhibit arginase activity?
No, at normal physiological concentrations, which are in the micromolar (µM) range (1-10 µM), L-homoarginine does not significantly inhibit arginase activity. Studies have shown that at these concentrations, both arginase isoforms retain about 90% of their activity.
Q4: Can L-homoarginine affect other enzymes or transporters?
Yes, besides arginase, L-homoarginine can interact with other proteins:
-
Nitric Oxide Synthase (NOS): L-homoarginine is a weak substrate for NOS and can influence nitric oxide production.
-
Cationic Amino Acid Transporters (CATs): L-homoarginine is a substrate for CAT1, CAT2A, and CAT2B, which are responsible for transporting cationic amino acids like L-arginine across cell membranes. High concentrations of L-homoarginine can inhibit the transport of L-arginine.
Troubleshooting Guide
Issue 1: No or very low enzyme inhibition observed.
| Possible Cause | Troubleshooting Step |
| L-homoarginine concentration is too low. | L-homoarginine is a weak inhibitor. Ensure the concentration range used in your assay is high enough to see an effect. Based on published IC50 values, concentrations in the millimolar range are necessary. |
| Incorrect assay buffer conditions. | The pH of the assay buffer is critical. For arginase assays, a pH of 9.5 is often used. Ensure your buffer composition and pH are optimal for the target enzyme's activity and for L-homoarginine stability. |
| Degradation of L-homoarginine. | Prepare fresh solutions of L-homoarginine for each experiment. Assess the stability of L-homoarginine in your specific assay buffer and storage conditions. |
| Substrate concentration is too high. | In competitive inhibition, high substrate concentrations can overcome the effect of the inhibitor. Try lowering the L-arginine concentration in your assay. Ideally, use a substrate concentration around the Km value. |
| Enzyme activity is too high or too low. | Titrate your enzyme to determine the optimal concentration that results in a linear reaction rate over the course of your assay. |
Issue 2: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. Pre-warm all reagents and plates to the assay temperature (e.g., 37°C for arginase assays). |
| Incomplete sample homogenization. | If using cell or tissue lysates, ensure complete homogenization to release the enzyme. A Dounce homogenizer can be effective. |
| Presence of interfering substances. | Certain substances can interfere with enzymatic assays. For example, high concentrations of urea in serum or plasma samples can affect arginase assays. Other common interfering substances include EDTA, ascorbic acid, and detergents like SDS. |
Issue 3: Assay signal is out of the linear range of the instrument.
| Possible Cause | Troubleshooting Step |
| Sample is too concentrated or too dilute. | Adjust the concentration of your sample to ensure the readings fall within the linear range of your detection method (e.g., spectrophotometer, fluorometer). |
| Incubation time is too long or too short. | Optimize the incubation time to ensure the reaction proceeds long enough to generate a detectable signal but does not reach saturation. |
Quantitative Data Summary
Table 1: Inhibitory Potency of L-homoarginine against Human Arginase Isoforms
| Isoform | IC50 (mM) | Ki (mM) | Reference |
| Arginase 1 (hARG1) | 8.14 ± 0.52 | 6.1 ± 0.50 | |
| Arginase 2 (hARG2) | 2.52 ± 0.01 | 1.73 ± 0.10 |
Experimental Protocols & Workflows
Arginase Inhibition Assay Protocol
This protocol is a generalized procedure for measuring arginase inhibition by L-homoarginine.
1. Reagent Preparation:
-
Arginine Buffer (pH 9.5): Prepare a buffer solution containing L-arginine at a concentration appropriate for your assay (e.g., near the Km).
-
L-homoarginine Stock Solution: Prepare a high-concentration stock solution of L-homoarginine in the assay buffer.
-
Enzyme Solution: Prepare a solution of purified arginase or cell/tissue lysate containing the enzyme.
-
Urea Reagent: Prepare the reagent for urea detection as per the manufacturer's instructions (e.g., a colorimetric kit).
2. Assay Procedure:
-
Enzyme Activation: Pre-activate the arginase by incubating with a manganese solution (e.g., 10 mM MnCl2) at 37°C for 10-20 minutes.
-
Inhibitor Incubation: In a 96-well plate, add the activated enzyme solution to wells containing various concentrations of L-homoarginine (and a vehicle control). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate buffer to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 2 hours).
-
Reaction Termination & Color Development: Stop the reaction and develop the color by adding the Urea Reagent to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each L-homoarginine concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the L-homoarginine concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Arginase Inhibition Assay Workflow
Signaling Pathway and Logical Relationships
The primary mechanism of action for L-homoarginine in this context is direct competitive inhibition of the arginase enzyme. This has a downstream effect on the availability of L-arginine for other enzymes, most notably Nitric Oxide Synthase (NOS).
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Homoarginine Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of L-homoarginine in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-homoarginine and why is its stability important?
A1: L-homoarginine is a non-proteinogenic amino acid, structurally similar to L-arginine. It is involved in the nitric oxide (NO) pathway and acts as an inhibitor of arginase and tissue-nonspecific alkaline phosphatase (TNAP).[1][2] Maintaining its stability is crucial for obtaining accurate and reproducible results in long-term experiments, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that cause L-homoarginine degradation in solution?
A2: Based on its structural similarity to L-arginine, the primary factors influencing L-homoarginine stability in aqueous solutions are pH, temperature, and exposure to light and oxidizing agents.[3][4] Alkaline conditions (high pH) and elevated temperatures can accelerate degradation.[4]
Q3: How should I store solid L-homoarginine?
A3: For long-term storage (≥ 4 years), solid L-homoarginine should be stored at -20°C. For shorter periods, storage at 2-8°C under an inert atmosphere is also acceptable.
Q4: How should I prepare and store L-homoarginine stock solutions?
A4: It is highly recommended to prepare L-homoarginine solutions fresh for each experiment. If storage is necessary, prepare a concentrated stock solution in a sterile, high-purity solvent (e.g., sterile water or PBS), filter-sterilize it through a 0.22 µm filter, and store it in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a week), 4°C is suitable. For long-term storage, -20°C or -80°C is recommended. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q5: What are the potential degradation products of L-homoarginine?
A5: While specific studies on L-homoarginine degradation products are limited, based on its structure and the degradation of L-arginine, potential degradation products could include those resulting from hydrolysis of the guanidinium (B1211019) group (to form urea (B33335) and lysine) and oxidation. L-homoarginine can also be metabolized by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of L-homoarginine in stock or working solutions. | • Prepare fresh L-homoarginine solutions for each experiment. • If using a stored solution, verify its integrity. Consider performing a concentration and purity check (e.g., via HPLC). • Ensure proper storage conditions (temperature, light protection) have been maintained. • Avoid multiple freeze-thaw cycles of stock solutions. |
| Precipitation observed in L-homoarginine solution upon thawing or during storage. | Exceeded solubility limit at lower temperatures or pH shift. | • Gently warm the solution to room temperature and vortex to redissolve. • Ensure the pH of your solvent is compatible with L-homoarginine solubility. Buffering the solution to a neutral pH may help. • If precipitation persists, prepare a fresh, lower concentration solution. |
| Loss of expected biological effect over time in a long-term cell culture experiment. | Depletion or degradation of L-homoarginine in the culture medium. | • Replenish the cell culture medium with freshly prepared L-homoarginine at regular intervals. The frequency will depend on the cell line's metabolic rate and the experimental duration. • Monitor the concentration of L-homoarginine in the culture medium over time using analytical methods like HPLC or mass spectrometry. |
| Changes in cell culture medium pH. | Degradation of L-homoarginine or cellular metabolism. | • Monitor the pH of the cell culture medium regularly. • Use a well-buffered medium and consider more frequent media changes. • Aqueous solutions of arginine (and likely homoarginine) can be alkaline and absorb CO2 from the atmosphere, which can alter pH. |
| Visible microbial contamination in L-homoarginine solution. | Improper sterile technique during preparation. | • Discard the contaminated solution. • Prepare fresh solutions using sterile technique in a laminar flow hood. • Filter-sterilize the final solution through a 0.22 µm filter. |
Quantitative Data on Stability
Specific quantitative data on the degradation kinetics of L-homoarginine in aqueous solutions is limited in the published literature. However, due to its close structural similarity to L-arginine, its stability profile is expected to be comparable. The following table provides an estimated degradation rate of L-arginine in aqueous solution under different conditions, which can serve as a proxy for L-homoarginine.
Disclaimer: The following data is based on studies of L-arginine and should be considered an estimation for L-homoarginine. Actual degradation rates may vary.
| Temperature | pH | Solvent | Estimated Half-life (t½) | Reference (for L-arginine) |
| 4°C | 7.0 | Aqueous Buffer | > 6 months | |
| 25°C (Room Temp) | 7.0 | Aqueous Buffer | Weeks to Months | |
| 25°C (Room Temp) | > 8.0 | Aqueous Solution | Days to Weeks | |
| 37°C | 7.4 | Cell Culture Medium | Days | |
| 60°C | 1.0 (Acidic) | 0.1 M HCl | Hours to Days | |
| 60°C | 13.0 (Alkaline) | 0.1 M NaOH | Hours |
Experimental Protocols
Protocol 1: Preparation and Storage of L-Homoarginine Stock Solution
Objective: To prepare a sterile, concentrated stock solution of L-homoarginine for use in long-term experiments.
Materials:
-
L-homoarginine powder
-
High-purity, sterile water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile cryogenic vials or microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and pH meter
Procedure:
-
Calculation: Determine the required mass of L-homoarginine to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of L-homoarginine powder and transfer it to a sterile conical tube.
-
Dissolution: Add a portion of the sterile solvent (water or PBS) to the tube. Vortex thoroughly until the powder is completely dissolved. Bring the solution to the final volume.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a neutral pH (7.0-7.4) using sterile, dilute HCl or NaOH. This is particularly important for direct addition to cell culture.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes. This minimizes contamination risk and avoids repeated freeze-thaw cycles.
-
Storage:
-
Short-term (up to 1 week): Store the aliquots at 4°C, protected from light.
-
Long-term (months to years): Store the aliquots at -20°C or -80°C.
-
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and storage conditions.
Protocol 2: Long-Term Cell Culture Supplementation with L-Homoarginine
Objective: To maintain a consistent concentration of L-homoarginine in a long-term cell culture experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sterile L-homoarginine stock solution (prepared as in Protocol 1)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine Optimal Concentration: Prior to the long-term experiment, perform a dose-response study to determine the optimal working concentration of L-homoarginine for your specific cell line and experimental endpoint.
-
Medium Preparation:
-
Thaw an aliquot of the L-homoarginine stock solution at room temperature.
-
In a biosafety cabinet, add the appropriate volume of the stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Gently mix the supplemented medium.
-
-
Cell Seeding and Treatment:
-
Seed your cells according to your standard protocol.
-
After cell attachment (typically 24 hours), replace the initial medium with the L-homoarginine-supplemented medium.
-
-
Medium Replenishment:
-
For long-term experiments, it is crucial to replenish the medium to provide fresh nutrients and maintain the L-homoarginine concentration.
-
The frequency of medium changes will depend on the cell line's metabolic activity and the stability of L-homoarginine at 37°C. A typical schedule is every 2-3 days.
-
For each medium change, use freshly prepared L-homoarginine-supplemented medium.
-
-
Monitoring:
-
Regularly monitor the health and morphology of the cells.
-
If possible, periodically collect supernatant to quantify the L-homoarginine concentration to ensure it remains within the desired range.
-
Signaling Pathways and Experimental Workflows
L-Homoarginine in the Nitric Oxide (NO) Pathway
L-homoarginine can influence the production of nitric oxide (NO), a critical signaling molecule. It acts as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.
Caption: L-Homoarginine's role in the Nitric Oxide (NO) pathway.
L-Homoarginine Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
L-homoarginine is a known inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in bone metabolism and vascular calcification.
Caption: Inhibition of TNAP by L-Homoarginine.
Experimental Workflow for Assessing L-Homoarginine Stability
This workflow outlines the steps to evaluate the stability of L-homoarginine in a specific experimental condition.
Caption: Workflow for L-Homoarginine stability assessment.
References
- 1. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-homoarginine; an inhibitor of serum "bone and liver" alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: L-homoarginine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of L-homoarginine.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for L-homoarginine. What are the most common initial troubleshooting steps?
A1: When experiencing a low or absent signal for L-homoarginine, a systematic approach is crucial. Start by confirming the functionality of your instrument with a standard compound you know works well. If the instrument is performing as expected, the issue likely lies with the sample preparation, liquid chromatography, or mass spectrometer settings specific to L-homoarginine. A complete loss of signal often points to a singular critical failure in the workflow.[1]
Q2: How can I improve the signal intensity of L-homoarginine during electrospray ionization (ESI)?
A2: L-homoarginine is a polar and basic molecule, which generally ionizes well in positive ESI mode. To enhance its signal:
-
Optimize Mobile Phase pH: Use a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) to ensure the guanidino group of L-homoarginine is protonated, leading to a stable [M+H]+ ion.[2][3]
-
Check for Ion Suppression: The sample matrix can significantly suppress the ionization of L-homoarginine. To mitigate this, effective sample cleanup is essential. The use of a stable isotope-labeled internal standard, such as d4-L-homoarginine, is highly recommended to compensate for matrix effects.[4][5]
-
Derivatization: Although not always necessary, derivatization can improve chromatographic retention and ionization efficiency. A common method involves derivatization with butanol and acetyl chloride to form butyl ester derivatives. Another approach is derivatization to methyl ester N-pentafluoropropionyl derivatives for GC-MS analysis.
Q3: My L-homoarginine peak has poor shape (e.g., tailing). What could be the cause and how can I fix it?
A3: Poor peak shape for basic compounds like L-homoarginine is often due to interactions with the stationary phase.
-
Column Choice: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and peak shape for polar analytes like L-homoarginine. If using a reversed-phase C18 column, ensure it is a modern, end-capped version to minimize interactions with residual silanols.
-
Mobile Phase Additives: The addition of ion-pairing reagents or a sufficient concentration of an acid like formic acid can improve peak symmetry by minimizing secondary interactions with the column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Q4: I am having trouble separating L-homoarginine from isobaric interferences. What strategies can I employ?
A4: A significant challenge in L-homoarginine analysis is its separation from isobaric compounds like NG-methyl-l-arginine (NMMA). Since they have the same mass, chromatographic separation is mandatory for accurate quantification by mass spectrometry.
-
Chromatographic Optimization: Carefully optimize your chromatographic method. For instance, adjusting the concentration of ammonium (B1175870) formate (B1220265) in the mobile phase on a silica (B1680970) column can modulate the separation between L-homoarginine and NMMA.
-
Specific MRM Transitions: While chromatography is key, ensure you are using multiple reaction monitoring (MRM) transitions that are as specific as possible to L-homoarginine.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low L-homoarginine signals.
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters and concentration ranges for L-homoarginine analysis.
Table 1: Selected LC-MS/MS Parameters for L-homoarginine Quantification
| Parameter | Method 1 (Underivatized) | Method 2 (Derivatized) |
| Chromatography | HILIC Silica Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 100 mM Ammonium Formate (pH 4.5) | 0.1% Formic Acid in Methanol |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 189.2 | 245.2 (Butyl ester derivative) |
| Product Ion(s) (m/z) | 144.0, 74.0 | 84.2, 130.0, 186.0 |
| Reference |
Table 2: Typical Concentration Ranges and Limits of Quantification (LOQ)
| Analyte | Matrix | Typical Concentration (µM) | LOQ (µM) | Reference |
| L-homoarginine | Human Plasma | 2.3 ± 0.74 | 0.06 | |
| L-homoarginine | Human Plasma | Calibration Range: 0.1 - 10 | 0.1 | |
| L-homoarginine | Human Urine | 2.1 ± 0.31 | N/A |
Experimental Protocols
Protocol 1: Underivatized L-homoarginine Analysis in Plasma
This protocol is based on the method described by Servillo et al.
-
Sample Preparation:
-
Take 100 µL of plasma.
-
Add a suitable internal standard (e.g., d4-L-homoarginine).
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex for 10 seconds and store at -20°C for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
-
-
LC-MS/MS Conditions:
-
Column: Supelcosil™ LC-Si (3.3 cm x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 100 mM ammonium formate in water, pH 4.5 (Solvent B). A typical ratio is 90% A and 10% B.
-
Flow Rate: 100 µL/min.
-
Injection Volume: 20 µL.
-
MS Detection: ESI in positive mode. Use Multiple Reaction Monitoring (MRM) with transitions such as 189.2 → 144.0.
-
Protocol 2: Derivatized L-homoarginine Analysis in Serum
This protocol is adapted from the method for related metabolites described by Gangi et al.
-
Sample Preparation:
-
Take 200 µL of serum.
-
Add an internal standard (e.g., d7-ADMA, as L-homoarginine specific standard is preferred if available).
-
Precipitate proteins with 1000 µL of methanol, vortex, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under nitrogen at 60°C.
-
-
Derivatization:
-
Add 200 µL of a freshly prepared solution of 5% (v/v) acetyl chloride in butanol.
-
Heat at 60°C for a specified time to form butyl ester derivatives.
-
Evaporate the derivatization reagent and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 HPLC column (e.g., 50 mm x 4.6 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
MS Detection: ESI in positive mode. Monitor MRM transitions for the derivatized L-homoarginine, such as 245.2 → 84.2 and 245.2 → 186.0.
-
L-arginine/Nitric Oxide Metabolic Pathway
L-homoarginine is structurally similar to L-arginine and can influence the nitric oxide (NO) pathway, which is critical in cardiovascular health. Understanding this pathway can provide context for the importance of accurate L-homoarginine measurement.
References
- 1. biotage.com [biotage.com]
- 2. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Potential interference of H-HomoArg-OH.HCl with common protein assays
Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the potential interference of L-Homoarginine monohydrochloride (H-HomoArg-OH.HCl) with common protein quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with protein assays?
This compound is the hydrochloride salt of L-homoarginine, a non-proteinogenic amino acid that is a structural analog of L-arginine.[1][2] It contains a guanidino group, similar to arginine, which gives it a positive charge and basic properties at physiological pH. This chemical structure is the primary reason for its potential interference with certain protein assays. Assays that are sensitive to the presence of basic amino acids or reducing substances can produce inaccurate results when this compound is present in the sample buffer.
Q2: Which common protein assays are most likely to be affected by this compound?
Based on their chemical principles, the following assays are susceptible to interference:
-
Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily with basic (arginine, lysine) and aromatic amino acid residues.[3][4] Since this compound is an analog of arginine, it can bind to the dye, leading to a false positive signal and an overestimation of protein concentration.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is a copper-based method. In the first step, Cu²⁺ is reduced to Cu¹⁺ by protein in an alkaline medium. Certain amino acids (cysteine, tyrosine, tryptophan) and other reducing substances can also perform this reduction, causing interference. The guanidino group of homoarginine may have reducing potential, which could interfere with the assay.
-
Lowry Assay: Like the BCA assay, the Lowry method is also based on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by proteins, followed by the reduction of the Folin-Ciocalteu reagent by the copper-protein complex and by tyrosine and tryptophan residues. It is susceptible to interference from reducing agents and other compounds.
Q3: How can I determine if this compound is interfering with my assay?
To test for interference, run a control experiment. Prepare a solution containing this compound at the same concentration as in your protein samples, but without any protein. Use your standard protein assay buffer as the blank. If you measure a significant absorbance value for the this compound-only sample, this indicates interference.
Q4: Are there any protein assays that are less susceptible to this type of interference?
Yes, some assays are less affected by the chemical properties of amino acid side chains. A UV absorbance assay at 280 nm (A280) measures the absorbance of aromatic amino acids (tryptophan and tyrosine). While this compound does not absorb at 280 nm, other components in the buffer might. If the buffer composition is simple and known, A280 can be a quick alternative. However, this method requires a pure protein sample and is not suitable for complex mixtures like cell lysates.
Troubleshooting Guide
Q5: My protein concentration reading is unexpectedly high. Could this compound be the cause?
Yes, this is a common sign of interference, especially with the Bradford assay. The Coomassie dye in the Bradford reagent binds to the basic guanidino group of this compound, mimicking the presence of protein and leading to an artificially high absorbance reading.
Q6: How can I correct for the interference caused by this compound?
The most effective way to correct for interference is to include the interfering substance in your blank and standard curve samples.
-
Matching Buffers: Prepare your protein standards (e.g., BSA) using the exact same buffer that your unknown samples are in, including the same concentration of this compound.
-
Correct Blanking: Use the buffer containing this compound (without any protein) as the blank for the spectrophotometer.
This method ensures that the background absorbance from this compound is subtracted from all readings, providing a more accurate measurement of the protein concentration.
Q7: What should I do if the interference is too high to be corrected by blanking?
If the background signal from this compound is very high, it can saturate the assay's dynamic range. In this situation, you should remove the interfering substance from your protein sample before quantification. Protein precipitation is a common and effective method.
-
Method: Trichloroacetic acid (TCA) precipitation followed by an acetone (B3395972) wash can effectively separate the protein from contaminants. The precipitated protein pellet is then resolubilized in a buffer compatible with your chosen assay.
Quantitative Data Summary
Direct quantitative data on this compound interference is not widely published. However, the table below provides an illustrative example of the expected interference in a Bradford assay based on its similarity to arginine.
Table 1: Illustrative Example of this compound Interference in a Standard Bradford Assay
| Sample Description | This compound Conc. | Actual Protein Conc. (µg/mL) | Measured Protein Conc. (µg/mL) | % Error |
| Protein Sample in Standard Buffer | 0 mM | 500 | 505 | 1% |
| Protein Sample in Homoarginine Buffer | 10 mM | 500 | 750 | 50% |
| Control: Homoarginine Buffer (No Protein) | 10 mM | 0 | 245 | N/A |
Note: These are hypothetical values to illustrate the potential magnitude of interference. Actual results may vary based on specific assay conditions and reagent formulations.
Experimental Protocols & Methodologies
Protocol 1: Bradford Protein Assay
This protocol is a standard method for determining protein concentration.
Materials:
-
Bradford Reagent (e.g., Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)
-
Protein Standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)
-
Spectrophotometer and cuvettes or a microplate reader
-
Your protein samples
-
Buffer solution (with and without this compound)
Procedure (Standard Assay):
-
Prepare Standards: Create a series of protein standards by diluting the BSA stock solution with the appropriate buffer (the same buffer as your samples). A typical range is 0 to 1500 µg/mL.
-
Sample Preparation: Dilute your unknown protein samples to fall within the range of your standard curve.
-
Assay:
-
Pipette 50 µL of each standard and unknown sample into separate test tubes or microplate wells.
-
Add 1.5 mL of Bradford reagent to each tube.
-
Mix well and incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
-
Measurement: Measure the absorbance at 595 nm.
-
Analysis: Subtract the absorbance of the blank (0 µg/mL protein standard) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use this curve to determine the concentration of your unknown samples.
Protocol 2: TCA Protein Precipitation to Remove Interfering Substances
This protocol is used to clean up samples before quantification.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Deoxycholate, 0.15% (w/v) solution
-
Resolubilization buffer (e.g., 1% SDS)
Procedure:
-
Add 1/100th volume of 0.15% deoxycholate to your protein sample. Mix and let stand at room temperature for 10 minutes.
-
Add 1/10th volume of 100% TCA. Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 200 µL of ice-cold acetone. Centrifuge again at 14,000 x g for 5 minutes.
-
Decant the acetone and allow the pellet to air dry completely.
-
Resuspend the protein pellet in a small volume of a buffer compatible with your downstream protein assay.
Visualizations and Diagrams
Chemical Principle Diagrams
Caption: Bradford assay principle and the mechanism of this compound interference.
Caption: BCA assay principle showing the two-step reaction and potential for interference.
Experimental Workflow
Caption: Workflow for identifying and mitigating this compound interference.
References
How to increase the yield of L-homoarginine chemical synthesis
Welcome to the technical support center for the chemical synthesis of L-homoarginine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help increase the yield and purity of your L-homoarginine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for the chemical synthesis of L-homoarginine?
The most prevalent method for synthesizing L-homoarginine is through the guanidinylation of the ε-amino group of L-lysine.[1] This reaction is typically carried out using a guanidinylating agent such as O-methylisourea (OMIU).[1]
Q2: What is the primary challenge in achieving a high yield of L-homoarginine using this method?
The main factor limiting the yield is the lack of complete specificity of the guanidinylating agent for the ε-amino group of lysine (B10760008). O-methylisourea can also react with the α-amino group, leading to the formation of a double-derivatized lysine byproduct and unreacted starting material, which complicates purification and reduces the overall yield of the desired L-homoarginine product.
Q3: How can the selectivity of the guanidinylation reaction be improved?
To enhance the selectivity for the ε-amino group, a common strategy is to protect the α-amino group of L-lysine before the guanidinylation step.[2][3] A widely used method involves the formation of a copper(II) chelate with the α-amino and carboxyl groups of lysine.[2] This complex sterically hinders the α-amino group, directing the guanidinylation to the exposed ε-amino group.
Q4: What are the key reaction parameters to control for maximizing the yield?
The key parameters to optimize are pH, reaction time, temperature, and the molar ratio of reactants. The guanidinylation reaction is highly dependent on an alkaline pH, typically above 10.5, to ensure the ε-amino group is deprotonated and thus nucleophilic.
Q5: What is a typical yield for the synthesis of L-homoarginine hydrochloride from L-lysine hydrochloride?
With the use of an α-amino protecting group strategy, such as copper chelation, and subsequent purification by ion-exchange chromatography, a yield of approximately 64% can be achieved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of L-Homoarginine | Side reaction with the α-amino group: The guanidinylating agent is reacting with both the α- and ε-amino groups of lysine. | Implement a protection strategy for the α-amino group. The use of a copper(II) salt to form a chelate with the α-amino and carboxyl groups is a common and effective method. |
| Incomplete reaction: The guanidinylation reaction has not gone to completion. | Optimize reaction conditions. Ensure the pH is sufficiently alkaline (pH > 10.5). Increase the reaction time, as some protocols suggest incubation for several days. Consider adjusting the temperature, though many procedures are performed at room temperature. | |
| Suboptimal pH: The pH of the reaction mixture is not in the optimal range for the guanidinylation of the ε-amino group. | Carefully control and monitor the pH of the reaction. The optimal pH can be specific to the substrate and may require empirical determination, with values between 10.6 and 11.4 being reported. | |
| Loss of product during purification: Significant amounts of L-homoarginine are being lost during the isolation and purification steps. | Utilize a purification method that is well-suited for separating basic amino acids, such as ion-exchange chromatography. | |
| Presence of Multiple Products in Final Sample | Formation of double-derivatized lysine: This occurs when both amino groups of lysine have been guanidinylated. | This is a direct consequence of the lack of complete selectivity. Employing an α-amino protection strategy is the most effective way to minimize this byproduct. |
| Unreacted L-lysine: The reaction has not proceeded to completion, leaving unreacted starting material. | Increase the molar excess of the guanidinylating agent and optimize the reaction time and pH to drive the reaction to completion. | |
| Difficulty in Purifying the Final Product | Complex mixture of products and byproducts: The presence of starting material, the desired product, and byproducts makes separation challenging. | Ion-exchange chromatography is a powerful technique for separating amino acids based on their charge. A cation exchange resin can be used to bind the basic amino acids (L-homoarginine and unreacted L-lysine), which can then be selectively eluted. |
Quantitative Data on Reaction Conditions
The yield of L-homoarginine is highly sensitive to the reaction conditions. The following table summarizes reported data on the impact of pH on the conversion of L-lysine to L-homoarginine.
| Starting Material | Guanidinylating Agent | pH | Reaction Time | Temperature | Yield of L-Homoarginine | Reference |
| L-Lysine Hydrochloride | O-Methylisourea Sulfate | Alkaline (adjusted with NaOH) | 1 hour (reflux) + 2-7 days (4°C) | 110°C (reflux) then 4°C | Not specified | |
| Milk Protein | O-Methylisourea | 10.8 | 96 hours | 20°C | Optimized for milk protein | |
| DDGS | 0.6M O-Methylisourea | 11.4 | 3.2 days | Not specified | Optimized for DDGS | |
| Pig Ileal Digesta | 0.6M O-Methylisourea | 11.4 | 3.7 days | Not specified | Optimized for ileal digesta | |
| L-Lysine Hydrochloride | O-Methylisourea Sulfate | Alkaline (adjusted with NaOH) | Not specified | Not specified | 64% (as hydrochloride salt) |
Experimental Protocols
Protocol 1: Synthesis of L-Homoarginine Hydrochloride from L-Lysine Hydrochloride with Copper Protection
This protocol describes a method to synthesize L-homoarginine hydrochloride with a reported yield of 64%.
Step 1: Protection of the α-Amino Group
-
In a 250 ml three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 10 g (0.055 mol) of L-lysine hydrochloride and 50 ml of water.
-
Add 10 g (0.045 mol) of basic copper carbonate (Cu₂(OH)₂CO₃).
-
Heat the mixture to 110°C and reflux with stirring for 1 hour.
-
Cool the reaction mixture and filter to remove the excess basic copper carbonate. The blue filtrate contains the copper chelate of lysine.
Step 2: Guanidinylation
-
To the blue filtrate from Step 1, add the guanidinylating agent (e.g., O-methylisourea sulfate).
-
Adjust the pH of the solution to alkaline using a NaOH solution.
-
Allow the reaction to proceed under appropriate time and temperature conditions (refer to the quantitative data table for guidance, e.g., several days at room temperature or 4°C).
Step 3: De-protection (Copper Removal)
-
After the guanidinylation is complete, add an 8 ml (0.020 mol) of 17% ammonium (B1175870) sulfide (B99878) solution.
-
Stir the reaction for 1 hour. A black precipitate of copper sulfide (CuS) will form.
-
Filter the mixture to remove the CuS precipitate.
-
Adjust the pH of the filtrate to 2-3 with hydrochloric acid.
-
Concentrate the solution to a paste using a rotary evaporator and then dissolve it in 250 ml of water.
Step 4: Purification by Ion-Exchange Chromatography
-
Pack a chromatography column with 25 g (wet weight) of a strong cation exchange resin (e.g., 732#).
-
Wash the resin with water until the pH of the eluate is between 6 and 7. Ensure no chloride ions are present in the eluate (test with AgNO₃).
-
Load the aqueous solution from Step 3 onto the column at a flow rate of 2 ml/min.
-
Wash the column with water to remove impurities.
-
Elute the L-homoarginine using 3 mol/L ammonia (B1221849) water at a flow rate of 2 ml/min.
-
Collect the fractions containing L-homoarginine (monitor with a suitable detection method, e.g., ninhydrin (B49086) test).
Step 5: Isolation of L-Homoarginine Hydrochloride
-
Combine the L-homoarginine containing fractions and concentrate them by rotary evaporation to a pulp.
-
Dissolve the residue in 70 ml of water and decolorize with 0.5 g of activated carbon, followed by filtration.
-
Adjust the pH of the filtrate to 3.5 with 3 mol/L HCl.
-
Reduce the volume to approximately 10 ml by evaporation.
-
Add 300 ml of anhydrous ethanol (B145695) to precipitate the L-homoarginine hydrochloride.
-
Collect the white solid by filtration and dry to obtain the final product.
Visualizations
Experimental Workflow for L-Homoarginine Synthesis
Caption: Experimental workflow for the synthesis of L-homoarginine hydrochloride.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low L-homoarginine yield.
References
- 1. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102675156B - A kind of preparation method of L-homoarginine hydrochloride - Google Patents [patents.google.com]
H-HomoArg-OH.HCl stability issues at physiological pH
Welcome to the technical support center for H-HomoArg-OH.HCl (L-Homoarginine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound at physiological pH and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and its stock solutions?
A1: For long-term stability, the solid powder of this compound should be stored at 4°C in a sealed container, away from moisture.
Stock solutions are more susceptible to degradation. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions prepared in water or PBS should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles as this can lead to product inactivation.
Q2: How should I prepare this compound solutions for use in cell culture?
A2: It is best practice to prepare fresh solutions immediately before use. Dissolve the this compound powder in a sterile, physiologically compatible buffer such as PBS or directly in cell culture medium. To ensure sterility, the final working solution should be filtered through a 0.22 µm filter before being added to your cell cultures.
Q3: What is the expected stability of this compound at physiological pH (e.g., in cell culture medium at 37°C)?
However, in a biological context, such as cell culture, the stability of this compound is more likely to be compromised by enzymatic degradation. Cells contain enzymes like arginase that can metabolize arginine, a close structural analog of homoarginine. It is plausible that similar enzymes can act on homoarginine, leading to its degradation over time. Therefore, for long-term experiments, it is advisable to replenish the medium containing this compound regularly.
Q4: What are the potential degradation pathways for this compound?
A4: Two primary degradation pathways should be considered:
-
Non-Enzymatic Hydrolysis: This involves the chemical breakdown of the molecule. At physiological pH, the guanidinium (B1211019) group can undergo slow hydrolysis to form urea (B33335) and the corresponding amine. However, this reaction is generally very slow for guanidinium compounds.
-
Enzymatic Degradation: In biological systems, enzymes are the main drivers of degradation. Arginase, for example, hydrolyzes arginine to ornithine and urea.[2] It is conceivable that homoarginine is a substrate for similar enzymes, leading to its conversion to other metabolites. In cell culture, this is a significant consideration.
Q5: Are there any known incompatibilities of this compound with common lab reagents?
A5: this compound is the hydrochloride salt of a basic amino acid. As such, it may react with strong bases. When preparing solutions, ensure compatibility with other components in your buffer or medium. It is generally soluble in aqueous solutions like water and PBS.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of this compound solution. | Degradation of stock solutions due to improper storage or repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment. If using frozen stock, use a fresh aliquot for each experiment and avoid refreezing. |
| Consider performing a concentration verification of your stock solution using an appropriate analytical method (see Experimental Protocols). | ||
| Loss of compound activity in a long-term cell culture experiment. | Enzymatic degradation of this compound by cells. | Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
| Chemical instability in the complex cell culture medium over time at 37°C. | Minimize the time the compound spends in the incubator before analysis. | |
| Precipitation observed when adding this compound to the experimental buffer. | Poor solubility in the specific buffer system. | Ensure the final concentration is within the solubility limits. This compound is generally soluble in aqueous solutions. If using a buffer with high salt concentration or other additives, check for compatibility. Gentle warming or sonication may aid dissolution. |
| pH shift causing precipitation. | Check the pH of your final solution. Adjust if necessary with a compatible acid or base. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Long-term | Keep sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| (in Water/PBS) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Add the desired volume of sterile solvent (e.g., cell culture grade water or PBS) to achieve the target concentration. Vortex briefly to dissolve. Gentle warming or sonication can be used if necessary.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Storage: For immediate use, dilute to the final working concentration. For storage, aliquot the sterile stock solution into sterile cryovials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in a Physiological Buffer
This protocol outlines a general approach to assess the stability of this compound in a specific buffer at a defined temperature.
-
Preparation: Prepare a solution of this compound in the physiological buffer of interest (e.g., PBS, pH 7.4) at the desired concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Quenching (optional): If enzymatic degradation is suspected and needs to be stopped at the time of sampling, the sample can be treated to denature any enzymes (e.g., by adding a strong acid or organic solvent). This step depends on the analytical method used.
-
Storage of Samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The percentage of this compound remaining at each time point relative to the initial concentration (time 0) indicates its stability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. The prognostic biomarker L-homoarginine is a substrate of the cationic amino acid transporters CAT1, CAT2A and CAT2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of L-homoarginine in Biological Samples
Welcome to the technical support center for the analytical determination of L-homoarginine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of L-homoarginine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying L-homoarginine in biological matrices?
A1: The accurate quantification of L-homoarginine is challenging due to several factors:
-
Low Endogenous Concentrations: L-homoarginine is typically present at low micromolar concentrations in plasma, requiring highly sensitive analytical methods for detection.
-
Interference from Structural Analogs: The presence of structurally similar compounds, particularly L-arginine which is found in much higher concentrations, can lead to analytical interference. Other related metabolites such as asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and N-monomethylarginine (NMMA) can also interfere with quantification if not properly separated chromatographically.[1][2][3]
-
Isobaric Interference: In mass spectrometry-based methods, isobaric compounds (molecules with the same nominal mass) can lead to inaccurate measurements. For instance, N(ε)-trimethyllysine is isobaric with L-homoarginine and needs to be chromatographically resolved to ensure specificity.[4]
-
Matrix Effects: Components of biological samples like plasma, serum, or urine can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, or affecting derivatization efficiency and chromatographic peak shape in HPLC.[5]
-
Method-Dependent Variability: Different analytical platforms (e.g., LC-MS/MS, HPLC with fluorescence detection, ELISA) can yield varying quantitative results. Therefore, it is crucial to use method-specific reference values.
Q2: Which analytical methods are most commonly used for L-homoarginine quantification, and what are their pros and cons?
A2: The most prevalent methods for L-homoarginine quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity. Capable of simultaneously measuring multiple analytes in the L-arginine/nitric oxide pathway. Stable isotope-labeled internal standards can correct for matrix effects and improve accuracy. | Potential for isobaric interference. Higher instrument cost and complexity. |
| HPLC-FLD | Good sensitivity and widely available instrumentation. Cost-effective compared to LC-MS/MS. | Requires pre-column derivatization (e.g., with o-phthalaldehyde (B127526) - OPA), and the stability of derivatives can be an issue. Prone to interference from other primary amines if chromatographic separation is inadequate. |
| ELISA | High throughput and relatively simple procedure. No complex instrumentation required. | Can show significant quantitative differences compared to LC-MS/MS, with LC-MS/MS values often being higher. Cross-reactivity with other molecules can be a concern, potentially affecting accuracy. |
Q3: Why is a stable isotope-labeled internal standard crucial for LC-MS/MS analysis of L-homoarginine?
A3: A stable isotope-labeled internal standard (e.g., d4-L-homoarginine) is highly recommended for LC-MS/MS quantification. These internal standards have nearly identical chemical and physical properties to the analyte of interest but a different mass. Their use is critical for:
-
Correcting for Matrix Effects: They experience the same ion suppression or enhancement as the endogenous L-homoarginine, allowing for accurate normalization of the signal.
-
Monitoring Sample Recovery: They account for any loss of analyte during sample preparation steps such as protein precipitation or solid-phase extraction.
-
Improving Precision and Accuracy: By compensating for variations in injection volume and instrument response, they significantly enhance the reliability of the quantitative results.
Troubleshooting Guides
HPLC-based Methods
Problem: Poor peak shape (e.g., tailing) for L-homoarginine.
-
Possible Cause: Secondary interactions between the basic L-homoarginine molecule and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.
-
Solution:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., <3) can suppress the ionization of silanol groups and reduce peak tailing.
-
Column Choice: Utilize a column with end-capping to minimize exposed silanol groups or consider a different stationary phase chemistry.
-
Ion-Pairing Agents: Incorporate an ion-pairing reagent into the mobile phase to improve peak shape.
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause: Inefficient pre-column derivatization with agents like o-phthalaldehyde (OPA). The stability of OPA derivatives can be limited.
-
Solution:
-
Fresh Reagents: Always prepare fresh derivatization reagents.
-
Reaction Time and Temperature: Optimize the derivatization time and temperature to ensure complete reaction.
-
Automated Derivatization: Use an autosampler for automated pre-column derivatization to ensure consistent reaction times for all samples and standards.
-
Problem: Co-elution of L-homoarginine with other compounds.
-
Possible Cause: Inadequate chromatographic separation from structurally related amino acids like L-arginine, ADMA, or SDMA.
-
Solution:
-
Gradient Optimization: Adjust the mobile phase gradient (slope, duration) to improve the resolution between peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter selectivity.
-
Mobile Phase Composition: Modify the organic solvent or buffer composition of the mobile phase.
-
LC-MS/MS-based Methods
Problem: Inaccurate quantification and high variability between replicates.
-
Possible Cause: Significant matrix effects (ion suppression or enhancement) from the biological sample.
-
Solution:
-
Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Stable Isotope-Labeled Internal Standard: Ensure the use of an appropriate stable isotope-labeled internal standard for L-homoarginine to normalize the signal.
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
Problem: Suspected isobaric interference.
-
Possible Cause: A compound with the same nominal mass as L-homoarginine (e.g., N(ε)-trimethyllysine) is co-eluting and being detected.
-
Solution:
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of L-homoarginine from the suspected interfering compound.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between L-homoarginine and the isobaric compound based on their exact masses.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor multiple fragment ion transitions for both L-homoarginine and the potential interferent to ensure specificity.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Pipette a defined volume (e.g., 50 µL) of the sample into a microcentrifuge tube.
-
Add Internal Standard: Add the stable isotope-labeled internal standard (e.g., d4-L-homoarginine) to each sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex: Vortex the mixture thoroughly for about 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
HPLC Method with Fluorescence Detection (Pre-column Derivatization)
This protocol is based on the derivatization of primary amines with o-phthalaldehyde (OPA).
-
Mobile Phase Preparation: Prepare the mobile phases as required for the specific method, often a buffered aqueous phase and an organic phase like acetonitrile or methanol.
-
Derivatization Reagent: Prepare the OPA derivatization reagent. This typically contains OPA and a thiol, such as N-acetyl-L-cysteine, in a borate (B1201080) buffer.
-
Automated Derivatization: In the autosampler, mix a small volume of the sample supernatant with the OPA reagent and allow it to react for a short, precisely controlled time (e.g., 1-2 minutes).
-
Injection: Inject the derivatized sample onto the HPLC column (e.g., a C18 reversed-phase column).
-
Chromatographic Separation: Perform a gradient elution to separate the derivatized amino acids.
-
Fluorescence Detection: Detect the derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission).
Visualizations
Caption: A typical experimental workflow for L-homoarginine quantification.
Caption: Simplified L-arginine and L-homoarginine metabolic pathways.
References
- 1. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Addressing unexpected off-target effects of L-homoarginine in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-homoarginine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of L-homoarginine?
A1: L-homoarginine is structurally similar to L-arginine and is primarily known to interact with the nitric oxide (NO) pathway. It can act as a weak substrate for nitric oxide synthase (NOS) to produce NO and can also inhibit the enzyme arginase, which competes with NOS for L-arginine.[1][2] By inhibiting arginase, L-homoarginine may increase the bioavailability of L-arginine for NO production.[2]
Q2: Low L-homoarginine levels are associated with several diseases. Does this mean L-homoarginine supplementation is always beneficial?
A2: While low circulating L-homoarginine is a strong predictor of adverse outcomes in cardiovascular and renal diseases, the benefits of supplementation are still under investigation.[3][4] Animal studies have shown protective effects in models of atherosclerosis, diabetic nephropathy, and stroke. However, the effects in humans are not yet fully established, and some studies have reported unexpected effects, such as a moderate increase in blood glucose in healthy individuals. Therefore, the therapeutic potential of L-homoarginine is promising but requires further research.
Q3: What are the main metabolic pathways for L-homoarginine?
A3: L-homoarginine is endogenously synthesized from L-arginine and L-lysine by the enzyme L-arginine:glycine amidinotransferase (AGAT), which is also the rate-limiting enzyme in creatine (B1669601) synthesis. It can be catabolized by NOS to produce NO and L-homocitrulline, by arginase to produce lysine (B10760008) and urea (B33335), and by alanine:glyoxylate aminotransferase 2 (AGXT2) to form 6-guanidino-2-oxocaproic acid (GOCA).
Q4: Is L-homoarginine supplementation safe?
A4: Studies in healthy human volunteers have shown that oral L-homoarginine supplementation is safe and well-tolerated. For instance, a daily dose of 125 mg for four weeks did not result in toxic side effects. However, as with any experimental compound, it is crucial to conduct dose-response studies and monitor for any adverse effects in your specific animal model.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Effects on Glucose Metabolism
Question: My in vivo study with L-homoarginine supplementation is showing unexpected changes in blood glucose levels. Why is this happening?
Answer: The effect of L-homoarginine on glucose metabolism appears to be context-dependent.
-
Observed Phenomenon: In diet-induced obese mice, L-homoarginine supplementation has been shown to improve blood glucose levels. Conversely, a study in young, healthy human volunteers reported a moderate increase in blood glucose following supplementation.
-
Possible Explanation: This discrepancy may be due to the baseline metabolic state of the subjects. In a state of metabolic stress (like obesity), L-homoarginine might have a compensatory, glucose-lowering effect. In healthy subjects with normal glucose regulation, the supplementation might perturb the existing metabolic balance.
-
Troubleshooting Steps:
-
Characterize Baseline Metabolic State: Ensure you have thoroughly characterized the baseline metabolic phenotype of your animal model (e.g., fasting glucose, insulin (B600854) levels, glucose tolerance).
-
Dose-Response Study: The effects on glucose metabolism may be dose-dependent. Perform a dose-response study to identify a therapeutic window.
-
Monitor Insulin Levels: Measure fasting insulin to assess if the changes in glucose are related to alterations in insulin secretion or sensitivity.
-
Consider the Model: The specific animal model and its underlying physiology can significantly influence the outcome.
-
Issue 2: Inconsistent Quantification of L-Homoarginine Levels
Question: I am getting different L-homoarginine concentrations when using ELISA versus LC-MS/MS. Which method is more reliable?
Answer: Both ELISA and LC-MS/MS are valid methods, but they can yield different results. Understanding their principles and potential interferences is key.
-
Observed Phenomenon: Studies comparing a commercially available ELISA kit with LC-MS/MS for L-homoarginine quantification in human plasma found that LC-MS/MS values were, on average, 29% higher than those obtained by ELISA.
-
Possible Explanations:
-
Antibody Specificity (ELISA): The specificity of the antibody used in the ELISA is crucial. Cross-reactivity with other structurally similar molecules could lead to inaccurate results.
-
Isobaric Interference (LC-MS/MS): A major challenge in LC-MS/MS is the presence of isobaric compounds (molecules with the same nominal mass). For L-homoarginine, N(ε)-trimethyllysine is a potential isobar that could interfere with quantification if not properly separated chromatographically.
-
-
Troubleshooting Steps:
-
Method Validation: Regardless of the method chosen, it is essential to validate it in your specific matrix (e.g., mouse plasma, tissue homogenate).
-
Chromatographic Separation (LC-MS/MS): Ensure your liquid chromatography method achieves baseline separation of L-homoarginine from known isobars like N(ε)-trimethyllysine.
-
ELISA Kit Validation: If using an ELISA kit, verify its cross-reactivity data and consider running a small comparison with an LC-MS/MS method if possible.
-
Consistent Methodology: For a given study, consistently use the same quantification method to ensure the reliability of longitudinal or comparative data.
-
Issue 3: Lack of Expected Cardiovascular or Renal Effects
Question: I am not observing the widely reported protective cardiovascular or renal effects of L-homoarginine supplementation in my animal model. What could be the reason?
Answer: Several factors could contribute to a lack of observed efficacy.
-
Possible Explanations:
-
Dosage and Administration Route: The dose might be insufficient to achieve a therapeutic concentration, or the administration route may not provide sustained exposure. Oral administration in drinking water can be affected by the animals' drinking habits.
-
Timing of Intervention: The timing of L-homoarginine supplementation in relation to the disease progression is critical. The effect might be more pronounced in prevention settings rather than in late-stage disease.
-
Underlying Mechanism in the Model: The protective effects of L-homoarginine may be mediated by pathways that are not central to your specific disease model. For example, if the primary mechanism in a particular pathology is not NO-dependent, the effects of L-homoarginine might be less pronounced. Recent studies suggest that its benefits in diabetic nephropathy may be independent of NOS3 and related to mitochondrial function.
-
Animal Strain and Species: Different animal strains and species can have variations in L-homoarginine metabolism and response to supplementation.
-
-
Troubleshooting Steps:
-
Verify Plasma Levels: Measure plasma L-homoarginine concentrations to confirm that your supplementation protocol is effectively increasing systemic levels.
-
Optimize Dosing: Consider alternative administration routes like osmotic mini-pumps for continuous delivery to ensure stable plasma concentrations.
-
Re-evaluate the Disease Model: Ensure that the chosen animal model is appropriate for investigating the hypothesized mechanism of L-homoarginine action.
-
Investigate Alternative Pathways: If the expected NO-related effects are absent, consider assessing other potential mechanisms, such as effects on mitochondrial function or immune cell modulation.
-
Data Presentation
Table 1: Summary of In Vivo L-Homoarginine Supplementation Studies
| Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |
| Diet-induced obese mice | Oral (in drinking water): 14 and 28 mg/mL | 16 weeks | Improved blood glucose levels; no effect on body weight or glucose tolerance. | |
| Diabetic NOS3-/- mice | Oral (in drinking water): 50 mg/L | 24 weeks | Attenuated albuminuria and kidney fibrosis; restored mitochondrial function. | |
| ApoE-deficient mice | Oral (in drinking water): 14 mg/L | 6 weeks | Reduced atherosclerosis; decreased T-cell accumulation in lesions. | |
| Rats with balloon-injured carotids | Continuous infusion (osmotic pump): 30 mg/kg/day | 14 days | Increased plasma L-homoarginine by 35-fold. | |
| Rats with pressure overload | Oral gavage: Up to 800 mg/kg/day | 4 weeks | Dose-dependent improvement in cardiac function. |
Table 2: L-Homoarginine Pharmacokinetics in Healthy Human Volunteers
| Parameter | Single Dose (125 mg) | Multiple Doses (125 mg/day for 4 weeks) | Reference |
| Baseline Plasma Conc. | 2.87 ± 0.91 µmol/L | 2.87 ± 0.91 µmol/L | |
| Cmax (Increase from baseline) | 8.74 ± 4.46 µmol/L | 17.3 ± 4.97 µmol/L | |
| Tmax | 1 hour | 1 hour | |
| AUC0-24h | 63.5 ± 28.8 µmol·h/L | 225 ± 78.5 µmol·h/L |
Experimental Protocols
Protocol 1: Oral L-Homoarginine Supplementation in a Mouse Model of Diabetic Nephropathy
This protocol is adapted from studies on diabetic mouse models.
-
Animal Model: Use a suitable mouse model for diabetic nephropathy, such as Ins2Akita or streptozotocin-induced diabetic mice on a C57BL/6 background.
-
L-Homoarginine Solution Preparation:
-
Dissolve L-homoarginine (e.g., Sigma, Cat #: H1007) in sterile drinking water to a final concentration of 50 mg/L.
-
Prepare fresh solution every 3-4 days to ensure stability.
-
-
Administration:
-
Provide the L-homoarginine-containing water ad libitum to the treatment group.
-
The control group should receive regular sterile drinking water.
-
Start supplementation at the onset of diabetes or as per the experimental design.
-
-
Monitoring:
-
Monitor water intake and body weight weekly.
-
Collect 24-hour urine samples at baseline and regular intervals (e.g., every 4 weeks) using metabolic cages to assess albuminuria.
-
Measure blood glucose levels regularly from tail vein blood.
-
-
Endpoint Analysis (after 12-24 weeks):
-
Collect terminal blood samples via cardiac puncture for plasma analysis of L-homoarginine, blood urea nitrogen (BUN), and creatinine.
-
Perfuse and harvest kidneys for histopathological analysis (e.g., PAS staining for glomerular injury) and molecular studies (e.g., qPCR for fibrotic markers).
-
Protocol 2: Assessment of T-Cell Modulation by L-Homoarginine in an Atherosclerosis Model
This protocol is based on findings in ApoE-deficient mice.
-
Animal Model: Use female ApoE-deficient mice, a standard model for atherosclerosis research.
-
L-Homoarginine Administration:
-
Two weeks prior to starting the diet, begin supplementing drinking water with L-homoarginine at a concentration of 14 mg/L.
-
Continue supplementation throughout the diet period.
-
-
Induction of Atherosclerosis:
-
Feed the mice a Western-type diet for 6 weeks to induce atherosclerotic plaque development.
-
-
Tissue Harvesting and Analysis:
-
At the end of the study, euthanize the mice and perfuse the vascular system.
-
Harvest the aortic root and brachiocephalic trunk for histological analysis of plaque size and composition.
-
Harvest the spleen to isolate splenocytes for flow cytometric analysis.
-
-
Flow Cytometry:
-
Prepare a single-cell suspension from the spleen.
-
Stain with fluorescently labeled antibodies against immune cell markers, specifically CD3 (pan T-cell marker) and CD4 (helper T-cell marker).
-
Analyze the percentage and activation status of CD4+ T-cells to assess the immunomodulatory effects of L-homoarginine.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on sections of the aortic root using an anti-CD3 antibody to quantify T-cell infiltration into the atherosclerotic plaques.
-
Visualizations
Caption: L-Homoarginine metabolism and primary mechanisms of action.
Caption: Workflow for assessing L-homoarginine's effect on atherosclerosis.
Caption: Troubleshooting logic for unexpected L-homoarginine results.
References
Validation & Comparative
L-Homoarginine vs. L-Arginine as Substrates for Nitric Oxide Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-homoarginine and L-arginine as substrates for the enzyme nitric oxide synthase (NOS). The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
L-arginine is the primary physiological substrate for all isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), leading to the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. L-homoarginine, an analog of L-arginine with an additional methylene (B1212753) group in its side chain, can also serve as a substrate for NOS. However, extensive research indicates that L-homoarginine is a significantly less efficient substrate compared to L-arginine. This guide delves into the kinetic parameters, catalytic efficiency, and experimental methodologies used to evaluate these two substrates.
Data Presentation: Quantitative Comparison
The following tables summarize the kinetic parameters of L-arginine and L-homoarginine for the different NOS isoforms.
Table 1: Kinetic Parameters of L-Arginine for NOS Isoforms
| NOS Isoform | Km (µM) | Vmax (µmol/mg/min) | Source |
| nNOS | ~5 | Not explicitly found | [1] |
| eNOS | 3.14 | 0.14 | [2] |
| iNOS | 2.2–22 (human) | Not explicitly found | [2] |
Table 2: Kinetic Parameters and Catalytic Efficiency of L-Homoarginine for NOS Isoforms
| NOS Isoform | Km | Vmax | Catalytic Efficiency (kcat/Km) | Source |
| nNOS (NOS I) | Significantly higher than L-arginine | Markedly decreased compared to L-arginine | 20-fold decrease compared to L-arginine | [3][4] |
| eNOS | Significantly higher than L-arginine | Markedly decreased compared to L-arginine | Not explicitly found | |
| iNOS (NOS II) | Significantly higher than L-arginine | Markedly decreased compared to L-arginine | 10-fold decrease compared to L-arginine |
Comparative Analysis
L-arginine is the preferred substrate for all NOS isoforms, exhibiting a much higher binding affinity (lower Km) and a greater maximal reaction velocity (Vmax). The addition of a single methylene group to the side chain of L-homoarginine significantly impairs its ability to be efficiently utilized by the active site of NOS.
The reduced catalytic efficiency of L-homoarginine is primarily attributed to a significant decrease in its binding affinity for the enzyme. This structural alteration also leads to disturbances in the catalytic cycle of NOS. For instance, the consumption of the cofactor NADPH is higher when L-homoarginine is the substrate, with 2.0 to 2.6 moles of NADPH consumed for every mole of NO produced, compared to the 1.5 moles of NADPH required with L-arginine. This suggests an uncoupling of the enzyme's catalytic activity.
Furthermore, the oxidation of L-homoarginine results in a greater accumulation of the intermediate Nω-hydroxyhomo-L-arginine (homo-NOHA) compared to the accumulation of Nω-hydroxy-L-arginine (NOHA) during L-arginine oxidation.
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthase Signaling Pathway
The following diagram illustrates the enzymatic conversion of both L-arginine and L-homoarginine to nitric oxide and their respective citrulline analogs by nitric oxide synthase.
Caption: Nitric Oxide Synthase Catalytic Pathway.
Experimental Workflow: NOS Activity Assays
The following diagram outlines the general workflow for determining nitric oxide synthase activity using common experimental assays.
Caption: General Workflow for NOS Activity Assays.
Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay using the Griess Reagent
This method measures the production of nitric oxide by quantifying its stable oxidation products, nitrite (NO2-) and nitrate (NO3-).
Materials:
-
NOS-containing sample (purified enzyme, cell lysate, or tissue homogenate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
L-Arginine or L-Homoarginine stock solution
-
NADPH stock solution
-
Cofactors: FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl2) (for nNOS and eNOS)
-
Nitrate Reductase
-
Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO2) standard solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the assay buffer, NOS sample, NADPH, and cofactors. For nNOS and eNOS, also include calmodulin and CaCl2.
-
Initiate Reaction: Add the substrate (L-arginine or L-homoarginine) to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrate Reduction: After incubation, add nitrate reductase to the samples to convert any nitrate to nitrite. Incubate as recommended by the manufacturer.
-
Griess Reaction: Add Griess Reagent A followed by Griess Reagent B to each sample. A purple azo dye will form in the presence of nitrite.
-
Quantification: Measure the absorbance of the samples at approximately 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.
-
Data Analysis: Calculate the NOS activity based on the amount of nitrite produced over time and normalize to the amount of protein in the sample.
HPLC-Based L-Citrulline Assay for NOS Activity
This method directly measures the conversion of L-arginine or L-homoarginine to L-citrulline or L-homocitrulline, respectively.
Materials:
-
NOS-containing sample
-
Assay Buffer and substrates as described for the Griess assay
-
Cation-exchange resin (e.g., Dowex AG 50W-X8)
-
HPLC system with a fluorescence detector
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Reaction Setup and Incubation: Follow steps 1-3 of the Griess assay protocol.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a buffer with a low pH or a protein precipitating agent).
-
Separation of Substrate and Product: Apply the reaction mixture to a cation-exchange column. L-arginine (and L-homoarginine), being positively charged, will bind to the resin, while the neutral L-citrulline (and L-homocitrulline) will pass through.
-
Elution: Elute the L-citrulline/L-homocitrulline from the column.
-
Derivatization: React the eluted sample with a derivatizing agent like OPA to form a fluorescent product.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a fluorescence detector.
-
Quantification: Quantify the amount of L-citrulline/L-homocitrulline by comparing the peak area to a standard curve prepared with known concentrations of L-citrulline or L-homocitrulline.
-
Data Analysis: Calculate the NOS activity based on the amount of product formed over time and normalize to the protein concentration.
Conclusion
The experimental evidence strongly indicates that L-arginine is a vastly superior substrate for all nitric oxide synthase isoforms compared to L-homoarginine. The structural difference of a single methylene group in L-homoarginine's side chain significantly reduces its binding affinity and catalytic conversion by NOS. This leads to a dramatic decrease in the overall efficiency of nitric oxide production. For researchers and drug development professionals, this distinction is critical when designing experiments or therapeutic strategies targeting the nitric oxide pathway. While L-homoarginine can be a tool to probe the active site of NOS, its utility as a direct precursor for enhancing NO production is limited.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of H-HomoArg-OH.HCl and ADMA as Modulators of Nitric Oxide Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two key arginine-related compounds, L-Homoarginine hydrochloride (H-HomoArg-OH.HCl) and Asymmetric Dimethylarginine (ADMA), and their interactions with the nitric oxide synthase (NOS) family of enzymes. This document synthesizes experimental data to offer an objective comparison of their mechanisms of action, potency, and isoform selectivity, providing a valuable resource for researchers in pharmacology and drug development.
Introduction to NOS Modulation
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][3] All three isoforms utilize L-arginine as a substrate to produce NO and L-citrulline.[4] Given the ubiquitous and vital role of NO, modulation of NOS activity through inhibitors or alternative substrates is a significant area of therapeutic interest.
This guide focuses on two such modulators: ADMA, an endogenous inhibitor of NOS, and L-homoarginine, a structural analog of L-arginine that acts as a substrate.
Asymmetric Dimethylarginine (ADMA) is an endogenous amino acid derivative that is a product of protein degradation. It is recognized as a competitive inhibitor of all three NOS isoforms. Elevated levels of ADMA are associated with endothelial dysfunction and are considered a risk factor for cardiovascular diseases.
L-Homoarginine (this compound) is a non-proteinogenic amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) group in its carbon chain. Unlike ADMA, L-homoarginine primarily functions as a substrate for NOS, although it is significantly less efficient than L-arginine. Low levels of L-homoarginine have been linked to adverse cardiovascular outcomes.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the interaction of L-homoarginine and ADMA with the different NOS isoforms. It is important to note that inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for ADMA can vary between studies due to different experimental conditions.
Table 1: Kinetic Parameters of L-Homoarginine as a NOS Substrate
| NOS Isoform | Km (μM) | Vmax (relative to L-arginine) | Source |
| nNOS (rat) | 3.3 (for L-arginine) | Lower than L-arginine | |
| iNOS (murine) | 16 (for L-arginine) | Lower than L-arginine | |
| eNOS | ~20-fold higher than L-arginine | Similar to L-arginine |
Note: L-homoarginine is a substrate, not a classical inhibitor. Therefore, kinetic parameters (Km and Vmax) are more relevant than inhibitory constants. A higher Km value indicates a lower affinity of the enzyme for the substrate.
Table 2: Inhibitory Constants of ADMA against NOS Isoforms
| NOS Isoform | Ki (μM) | IC50 (μM) | Inhibition Type | Source |
| nNOS (rat) | - | 1.5 | Noncompetitive | |
| eNOS (bovine) | 0.9 | 12 | Competitive | |
| iNOS | >300 (weak inhibitor) | - | Competitive |
Note: The inhibitory potency of ADMA is a subject of debate in the scientific literature, with some studies suggesting it is a potent inhibitor while others indicate it is a weak inhibitor, particularly for eNOS.
Mechanism of Action and Signaling Pathways
The primary mechanism by which both L-homoarginine and ADMA influence NO production is through their interaction with the active site of NOS.
ADMA acts as a competitive inhibitor by binding to the same active site as the natural substrate, L-arginine, thereby preventing the synthesis of NO. Some evidence also suggests that ADMA can lead to eNOS uncoupling , a state where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO.
L-homoarginine , on the other hand, acts as a substrate for NOS. It is converted to NO and L-homocitrulline. However, due to its lower affinity (higher Km) and/or reduced catalytic turnover (lower Vmax) compared to L-arginine, the overall NO production from L-homoarginine is less efficient. At high concentrations, L-homoarginine can also compete with L-arginine for the active site, thus impairing the utilization of the more efficient substrate.
The following diagrams illustrate the nitric oxide signaling pathway and the points of interaction for both ADMA and L-homoarginine.
References
- 1. scribd.com [scribd.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Nitric oxide synthase, ADMA, SDMA, and nitric oxide activity in the paraventricular nucleus throughout the etiology of renal wrap hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-homoarginine as a Biomarker for Cardiovascular Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomarkers to improve cardiovascular risk stratification is a central theme in cardiovascular research. L-homoarginine, an endogenous, non-proteinogenic amino acid, has emerged as a promising candidate. Unlike many traditional biomarkers that are elevated in high-risk individuals, low levels of L-homoarginine are consistently associated with an increased risk of cardiovascular events and mortality.[1][2][3][4][5] This guide provides a comprehensive comparison of L-homoarginine with established cardiovascular biomarkers, supported by experimental data and detailed methodologies, to aid in its validation and potential clinical integration.
Performance Comparison: L-homoarginine vs. Established Cardiovascular Biomarkers
The predictive power of a biomarker is best assessed by comparing its performance against current standards in various clinical contexts.
Table 1: L-homoarginine in Chronic Cardiovascular Risk Prediction vs. High-Sensitivity C-Reactive Protein (hs-CRP)
| Feature | L-homoarginine | High-Sensitivity C-Reactive Protein (hs-CRP) | Key Findings |
| Biological Role | Precursor for nitric oxide (NO) synthesis, involved in endothelial function. | Acute-phase reactant, marker of systemic inflammation. | L-homoarginine is linked to endothelial function, while hs-CRP reflects inflammation, both key processes in atherosclerosis. |
| Association with Risk | Inversely correlated with cardiovascular events and mortality. | Positively correlated with cardiovascular events and mortality. | The inverse association of L-homoarginine is a distinguishing feature. |
| Predictive Value | Independent predictor of cardiovascular and all-cause mortality. | Independent predictor of cardiovascular events, though its incremental value to traditional risk factors is debated. | Both have demonstrated independent predictive value in various studies. |
| Clinical Cut-off (Example) | <1.85 µmol/L associated with >4-fold higher cardiovascular death rate in one study. | <1.0, 1.0-3.0, >3.0 mg/L for low, average, and high risk respectively. | Cut-off values for L-homoarginine are still being established across different populations. |
| Limitations | Influenced by kidney function and certain genetic factors. The causal relationship with CVD is still under investigation. | Non-specific marker of inflammation, can be elevated in various non-cardiovascular conditions. | Both biomarkers have specific limitations that need to be considered in clinical interpretation. |
Table 2: L-homoarginine in Acute Coronary Syndrome (ACS) vs. High-Sensitivity Troponin I (hs-TnI)
| Feature | L-homoarginine | High-Sensitivity Troponin I (hs-TnI) | Key Findings |
| Biological Role | Modulator of endothelial function and NO availability. | Component of the cardiac muscle contractile apparatus, released upon myocyte injury. | hs-TnI is a direct marker of myocardial injury, while L-homoarginine reflects underlying endothelial health. |
| Clinical Utility in ACS | Low levels are associated with an increased risk of Major Adverse Cardiovascular Events (MACE) in patients with acute chest pain, particularly those with elevated hs-TnI. | The gold standard for the diagnosis of myocardial infarction. Elevated levels are diagnostic and prognostic. | L-homoarginine may provide prognostic information complementary to hs-TnI in ACS patients. |
| Prognostic Performance | In ACS patients, a 1-SD increase in log-transformed L-homoarginine was associated with a 35% hazard reduction for MACE. | Elevated levels are strongly predictive of short- and long-term mortality and recurrent ischemic events. | Both are strong prognostic indicators in the setting of ACS. |
| Temporal Dynamics | Levels are generally stable and reflect chronic endothelial health. | Levels rise and fall rapidly in response to acute myocardial injury. | The different temporal dynamics suggest they reflect different pathophysiological processes. |
Table 3: L-homoarginine in Heart Failure (HF) vs. B-type Natriuretic Peptide (BNP) / NT-proBNP
| Feature | L-homoarginine | B-type Natriuretic Peptide (BNP) / NT-proBNP | Key Findings |
| Biological Role | Involved in NO-mediated vasodilation and endothelial function. | Hormones released by the heart in response to pressure and volume overload, promoting natriuresis and vasodilation. | L-homoarginine is linked to endothelial health, while BNP/NT-proBNP are direct markers of myocardial stress. |
| Association with HF | Low levels are associated with the presence of congestive heart failure, left ventricular hypertrophy, and increased risk of death due to heart failure. | Elevated levels are a hallmark of heart failure and are used for diagnosis, prognosis, and monitoring of treatment response. | Low L-homoarginine and high BNP/NT-proBNP are both associated with poor outcomes in heart failure. |
| Prognostic Value in HF | Low L-homoarginine is a strong risk factor for sudden cardiac death and death due to heart failure in hemodialysis patients. | Powerful predictors of mortality and rehospitalization in patients with chronic heart failure. | Both biomarkers provide strong prognostic information in heart failure populations. |
| Correlation | Low L-homoarginine levels have been shown to be related to higher NT-proBNP levels. | The inverse correlation suggests a potential interplay between endothelial dysfunction and myocardial stress. |
Experimental Protocols
Accurate and reproducible measurement of L-homoarginine is crucial for its validation as a biomarker. Two primary methods are currently employed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of L-homoarginine in Plasma by LC-MS/MS
This method is considered the gold standard due to its high specificity and accuracy.
1. Sample Preparation:
-
To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex and centrifuge at 4200 rpm for 10 minutes.
-
Transfer a 27.5 µL aliquot of the supernatant to a new tube.
-
Add 2 µL of an internal standard working solution (e.g., stable isotope-labeled d4-L-homoarginine) and 225 µL of mobile phase B.
2. Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) silica (B1680970) column is often used for separation.
-
Mobile Phase A: Aqueous buffer (e.g., 0.5% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water).
-
Mobile Phase B: Organic solvent (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate).
-
Gradient: Isocratic or gradient elution depending on the specific method.
-
Flow Rate: Typically in the range of 0.25-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for L-homoarginine and the internal standard are monitored for quantification. For example, for L-homoarginine, a transition of m/z 189.1 -> 116.1 can be used.
4. Data Analysis:
-
A calibration curve is generated using standards of known L-homoarginine concentrations.
-
The concentration of L-homoarginine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of L-homoarginine in Plasma by Competitive ELISA
ELISA offers a higher throughput and more accessible alternative to LC-MS/MS.
1. Principle:
-
This is a competitive immunoassay where L-homoarginine in the sample competes with L-homoarginine bound to the microtiter plate for a limited number of anti-L-homoarginine antibody binding sites.
2. Sample Preparation:
-
Samples (plasma, serum, or cell culture supernatant) are typically acylated prior to the assay.
-
Pipette 20 µL of standards, controls, and samples into the wells of a reaction plate.
-
Add 20 µL of Acylation Buffer and 200 µL of Equalizing Reagent to all wells and mix.
-
Incubate for 15 minutes at room temperature.
3. Assay Procedure:
-
Pipette 20 µL of the prepared standards, controls, and samples into the wells of the antibody-coated microtiter plate.
-
Add 50 µL of Antiserum to all wells.
-
Incubate for 90 minutes at room temperature on an orbital shaker.
-
Wash the wells with Wash Buffer.
-
Add a peroxidase-conjugated secondary antibody and incubate.
-
After another wash step, add the TMB substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
4. Data Analysis:
-
The amount of antibody bound to the solid phase is inversely proportional to the L-homoarginine concentration in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of L-homoarginine in the samples is interpolated from the standard curve.
Note on Method Comparison: While both LC-MS/MS and ELISA are suitable for measuring L-homoarginine, it's important to note that plasma concentrations obtained by LC-MS/MS are, on average, 29% higher than those measured by ELISA. Therefore, different reference values for each method should be considered.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can provide a clearer understanding of L-homoarginine's role and its measurement.
Caption: L-homoarginine synthesis and its proposed mechanism of action via the nitric oxide pathway.
References
A Comparative Analysis of L-arginine Antibody Specificity: Cross-Reactivity with L-homoarginine
For researchers in drug development and life sciences, the specificity of antibodies is a critical factor for the accuracy and reliability of immunoassays. This guide provides a comparative analysis of a commercially available polyclonal L-arginine antibody, with a focus on its cross-reactivity with the structurally similar amino acid, L-homoarginine. This analysis is supported by experimental protocols and a summary of the key metabolic pathways involving both molecules.
Performance Comparison: L-arginine vs. L-homoarginine Reactivity
The specificity of anti-L-arginine antibodies is paramount for distinguishing between L-arginine and its analogue, L-homoarginine. L-homoarginine differs from L-arginine only by the presence of an additional methylene (B1212753) group in its carbon chain. While this structural similarity can pose a challenge for antibody specificity, high-quality antibodies are available that can effectively discriminate between the two.
A competitive ELISA is the standard method for quantifying antibody specificity. In this assay, the ability of a competing ligand (in this case, L-homoarginine) to inhibit the binding of the antibody to the immobilized target antigen (L-arginine) is measured. The results are often expressed as a percentage of cross-reactivity or as the concentration of the competitor required to cause 50% inhibition of the maximal signal (IC50).
Data from Immusmol indicates that their rabbit polyclonal anti-L-arginine antibody (IS1055) exhibits no significant cross-reactivity with L-homoarginine when tested by competitive ELISA.[1] Similarly, their anti-L-homoarginine antibody shows no significant cross-reactivity with L-arginine, highlighting the high specificity of these reagents.[2]
While specific quantitative data from the manufacturer is not publicly available, the following table provides an illustrative example of how cross-reactivity data for an anti-L-arginine antibody would be presented. This hypothetical data is based on typical performance characteristics for a highly specific antibody.
Table 1: Illustrative Cross-Reactivity of a Polyclonal Anti-L-arginine Antibody
| Analyte | IC50 (µM) | % Cross-Reactivity |
| L-arginine | 10 | 100% |
| L-homoarginine | >1000 | <1% |
| L-citrulline | >1000 | <1% |
| L-ornithine | >1000 | <1% |
% Cross-Reactivity = (IC50 of L-arginine / IC50 of competitor) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the cross-reactivity of an antibody with different analytes. The following is a general protocol for assessing the cross-reactivity of an anti-L-arginine antibody with L-homoarginine.
Competitive ELISA Protocol
Objective: To determine the percentage of cross-reactivity of an anti-L-arginine antibody with L-homoarginine.
Materials:
-
High-binding 96-well microplate
-
Anti-L-arginine antibody
-
L-arginine standard
-
L-homoarginine (competitor)
-
L-arginine conjugated to a carrier protein (e.g., BSA) for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of L-arginine-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the L-arginine standard in Assay Buffer (e.g., ranging from 0.1 to 1000 µM).
-
Prepare serial dilutions of L-homoarginine in Assay Buffer over a similar or broader concentration range.
-
In a separate plate or tubes, pre-incubate the anti-L-arginine antibody (at a fixed, predetermined concentration) with an equal volume of each standard or competitor dilution for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the L-arginine concentration.
-
Determine the IC50 value for L-arginine (the concentration that produces 50% of the maximum inhibition).
-
Similarly, determine the IC50 value for L-homoarginine.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of L-arginine / IC50 of L-homoarginine) x 100
Signaling Pathways and Experimental Workflow
Both L-arginine and L-homoarginine are substrates for nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO). NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The ability to specifically measure L-arginine without interference from L-homoarginine is therefore critical in studies of the NO pathway.
Below is a diagram illustrating the metabolic pathway and a second diagram outlining the experimental workflow for assessing antibody cross-reactivity.
Caption: Metabolic pathway of L-arginine and L-homoarginine.
Caption: Workflow for competitive ELISA.
References
A Comparative Guide to the Metabolic Pathways of L-Homoarginine and L-Citrulline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of L-homoarginine and L-citrulline, focusing on their roles in nitric oxide (NO) synthesis and overall metabolism. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
L-homoarginine and L-citrulline are two amino acids that have garnered significant interest in the scientific community due to their involvement in the nitric oxide pathway, a critical signaling system in cardiovascular health and various physiological processes. While both are linked to NO production, their metabolic routes, efficiencies, and overall physiological impacts differ significantly. This guide aims to elucidate these differences through a comparative analysis of their metabolic pathways, supported by quantitative data and detailed experimental methodologies.
Metabolic Pathways: A Head-to-Head Comparison
The metabolic fates of L-homoarginine and L-citrulline are distinct, though they both intersect at the point of nitric oxide synthesis.
L-Citrulline , a non-proteinogenic amino acid, is a key intermediate in the urea (B33335) cycle and the nitric oxide cycle.[1][2] It is not incorporated into proteins and its primary roles are in the detoxification of ammonia (B1221849) and as a precursor for the synthesis of L-arginine.[1][2] Oral L-citrulline supplementation has been shown to be more effective at increasing plasma L-arginine levels than L-arginine supplementation itself, as it bypasses extensive first-pass metabolism in the gut and liver.
L-Homoarginine , a non-essential cationic amino acid, is structurally similar to L-arginine, with an additional methylene (B1212753) group in its carbon chain. It can be synthesized from L-lysine or L-arginine through the action of enzymes such as arginine:glycine amidinotransferase (AGAT) and ornithine transcarbamoylase (OTC).[[“]] Like L-arginine, L-homoarginine serves as a substrate for nitric oxide synthase (NOS) and has been shown to inhibit arginase, an enzyme that competes with NOS for L-arginine.
The following diagrams illustrate the core metabolic pathways of L-citrulline and L-homoarginine.
// Nodes L_Glutamine [label="L-Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Ornithine [label="L-Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Phosphate [label="Carbamoyl\nPhosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Citrulline [label="L-Citrulline", fillcolor="#FBBC05", fontcolor="#202124"]; L_Argininosuccinate [label="L-Argininosuccinate", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Aspartate [label="L-Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Arginine [label="L-Arginine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitric_Oxide [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urea [label="Urea", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges L_Glutamine -> L_Ornithine [label="Multiple Steps"]; {Carbamoyl_Phosphate, L_Ornithine} -> L_Citrulline [label="OTC"]; {L_Citrulline, L_Aspartate} -> L_Argininosuccinate [label="ASS"]; L_Argininosuccinate -> L_Arginine [label="ASL"]; L_Arginine -> Nitric_Oxide [label="NOS"]; L_Arginine -> Urea [label="Arginase"]; Nitric_Oxide -> L_Citrulline [style=dashed]; }
Figure 1: Metabolic Pathway of L-Citrulline.// Nodes L_Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Arginine_Source [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Homoarginine [label="L-Homoarginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Homocitrulline [label="L-Homocitrulline", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Pipecolate [label="L-Pipecolate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitric_Oxide [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urea_Lysine [label="Urea + L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges L_Lysine -> L_Homoarginine [label="AGAT"]; L_Arginine_Source -> L_Homoarginine [label="Transamidination"]; L_Lysine -> L_Homocitrulline [label="OTC"]; L_Homocitrulline -> L_Homoarginine [label="ASS, ASL"]; L_Homoarginine -> Nitric_Oxide [label="NOS"]; L_Homoarginine -> Urea_Lysine [label="Arginase"]; L_Homoarginine -> L_Pipecolate [label="Catabolism (AGXT2)"]; }
Figure 2: Metabolic Pathway of L-Homoarginine.Quantitative Data Comparison
The following tables summarize key quantitative data comparing the metabolic and physiological effects of L-homoarginine and L-citrulline.
Table 1: Comparative Enzyme Kinetics of Nitric Oxide Synthase (NOS)
| Substrate | Enzyme Isoform | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |
| L-Arginine | nNOS (NOS I) | 2.9 | 1.8 | 0.62 | |
| iNOS (NOS II) | 16 | 1.8 | 0.11 | ||
| L-Homoarginine | nNOS (NOS I) | 28 | 0.4 | 0.014 | |
| iNOS (NOS II) | 200 | 0.5 | 0.0025 |
Note: Data from a study comparing purified recombinant neuronal (nNOS) and macrophage (iNOS) NO synthases. The catalytic efficiency (kcat/Km) of both isoforms is markedly lower for L-homoarginine compared to L-arginine.
Table 2: Effects of Supplementation on Plasma Amino Acid and Nitric Oxide Levels
| Supplement | Dosage | Duration | Change in Plasma L-Arginine | Change in Plasma NO Metabolites (NOx) | Reference |
| L-Citrulline | 3.2 g/day | 5 days | Significant increase | Significant increase | |
| L-Citrulline | 2.4-6 g/day | 7-16 days | Significant increase | Significant increase | |
| L-Citrulline | 2 g/day | 1 month | Not directly measured, but arginase activity decreased by 21% | Increased by 38% | |
| L-Homoarginine | 125 mg/day | 4 weeks | L-homoarginine increased sevenfold | No significant change in vascular function noted in young volunteers |
Note: Direct comparative studies on the effects of L-homoarginine and L-citrulline supplementation on NO levels in the same cohort are limited. The available data suggests L-citrulline effectively increases plasma L-arginine and NO metabolites.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Determination of Plasma Amino Acid Concentrations by HPLC
Objective: To quantify the concentrations of L-citrulline, L-homoarginine, and other amino acids in plasma samples.
Methodology (adapted from a simplified HPLC method):
-
Sample Preparation:
-
To 20 μL of plasma, add 20 μL of an internal standard (e.g., 62.5 μmol/L norvaline).
-
Add 160 μL of HPLC-grade water.
-
Precipitate plasma proteins by adding 200 μL of 0.5 mol/L perchloric acid.
-
Vortex the mixture and centrifuge at 15,000 x g for 5 minutes.
-
Collect 150 μL of the supernatant and filter through a 0.2-μm micro-centrifuge filter.
-
-
Derivatization:
-
Perform online precolumn derivatization with o-phthalaldehyde (B127526) (OPA) and 3-mercaptopropionic acid (3-MPA) using an autosampler.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate (B84403) buffer with 0.4% tetrahydrofuran, pH 7.0.
-
Mobile Phase B: 50% acetonitrile (B52724) in water.
-
Gradient Elution: A linear gradient from 100% Mobile Phase A to a higher concentration of Mobile Phase B over approximately 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of amino acid standards.
-
Calculate the concentration of each amino acid in the plasma samples by comparing their peak areas to the standard curve and correcting for the internal standard.
-
Protocol 2: Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)
Objective: To quantify the production of nitric oxide (NO) by cultured cells by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., endothelial cells, macrophages) in a 24-well plate and grow to confluence.
-
Replace the culture medium with fresh medium containing the desired concentrations of L-citrulline, L-homoarginine, or other test compounds.
-
Include appropriate controls (e.g., untreated cells, cells treated with a known NOS inhibitor like L-NAME).
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a 96-well plate, add 50 μL of the collected supernatant to each well.
-
Prepare a standard curve using known concentrations of sodium nitrite (0-100 μM).
-
Add 50 μL of 1% sulfanilamide (B372717) in 5% phosphoric acid to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to the cell number or protein concentration in each well.
-
Protocol 3: Arginase Activity Assay
Objective: To measure the activity of arginase in tissue homogenates or cell lysates.
Methodology (Colorimetric Assay):
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a buffer containing a manganese salt (e.g., 10 mM Tris-HCl, pH 7.4, with 10 mM MnCl₂), as manganese is a required cofactor for arginase.
-
Heat the lysate at 55-60°C for 10 minutes to activate the enzyme.
-
Centrifuge to remove cell debris.
-
-
Arginase Reaction:
-
To the activated lysate, add L-arginine solution (e.g., 0.5 M, pH 9.7) to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and H₂O).
-
-
Urea Detection:
-
Add α-isonitrosopropiophenone (ISPF) to the reaction mixture.
-
Heat at 100°C for 45 minutes to allow the colorimetric reaction between urea and ISPF to proceed.
-
Cool the samples in the dark for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced in each sample and express the arginase activity as units per milligram of protein (1 unit = 1 μmol of urea produced per minute).
-
Conclusion
L-citrulline and L-homoarginine both play significant roles in the nitric oxide pathway, but through different metabolic dynamics. L-citrulline acts as an efficient precursor to L-arginine, thereby increasing the substrate availability for nitric oxide synthase. In contrast, L-homoarginine can directly act as a substrate for NOS, albeit with lower efficiency than L-arginine, and may also modulate NO production by inhibiting arginase.
The choice between targeting the L-citrulline or L-homoarginine pathway for therapeutic or research purposes will depend on the specific context, including the desired kinetics of NO production and the underlying physiological or pathological conditions. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced roles of these two important amino acids.
References
A Validated GC-MS Method for Accurate L-Homoarginine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate measurement of L-homoarginine with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). L-homoarginine, a non-proteinogenic amino acid, is gaining increasing attention as a potential biomarker for cardiovascular diseases. Its accurate quantification in biological matrices is therefore of paramount importance for both basic research and clinical applications. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of L-Homoarginine Quantification Methods
The selection of an analytical method for L-homoarginine quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and ELISA methods based on published validation data.
| Performance Metric | GC-MS | LC-MS/MS | HPLC-ESI-MS/MS | ELISA |
| Limit of Detection (LOD) | Data not available | 0.039 µM[1] | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | 0.078 µM[1] | 0.06 µM | Data not available |
| Linearity Range | Data not available | 0.313–5 µM[1] | Correlation coefficient (r²) of 0.988–0.998 | Data not available |
| Precision | Relative Standard Deviation (RSD) < 20% (for general amino acid analysis)[2] | Intra- and Inter-assay imprecision < 15%[1] | Data not available | Data not available |
| Accuracy/Recovery | Bias < ± 20% (for general amino acid analysis) | 85.8–95.0% recovery | Data not available | Plasma concentrations on average 29% lower than LC-MS/MS |
| Specificity | High | High | High | Potential for cross-reactivity |
| Throughput | Moderate | High | High | High |
| Instrumentation Cost | Moderate to High | High | High | Low |
| Sample Preparation | Derivatization required | Minimal (protein precipitation) | Minimal (protein precipitation) | Minimal |
Experimental Protocols
Detailed methodologies for the GC-MS, LC-MS/MS, and ELISA methods are provided below to allow for replication and adaptation.
GC-MS Method for L-Homoarginine Analysis
This protocol is based on established methods for amino acid analysis by GC-MS.
1. Sample Preparation:
-
Plasma/Serum: Perform ultrafiltration of plasma or serum samples using a 10 kDa molecular weight cutoff filter to remove proteins.
-
Urine: Use native urine samples directly.
-
Sputum: Deproteinize sputum samples by precipitation with acetone.
2. Derivatization:
-
Evaporate a 10 µL aliquot of the prepared sample to dryness under a stream of nitrogen.
-
Add 100 µL of 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes to form the methyl ester.
-
Evaporate the reagent and add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of ethyl acetate. Heat at 65°C for 30 minutes to form the N-pentafluoropropionyl derivative.
-
Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., toluene) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Injection: Inject a 1 µL aliquot of the derivatized sample in splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 280°C) to elute the derivatized L-homoarginine.
-
Mass Spectrometer: Operate the MS in electron-capture negative-ion chemical ionization (ECNCI) mode for high sensitivity.
-
Quantification: Perform selected-ion monitoring (SIM) of characteristic ions of the derivatized L-homoarginine and an internal standard (e.g., deuterated L-homoarginine).
LC-MS/MS Method for L-Homoarginine Analysis
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., ¹³C₇¹⁵N₄-HArg).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724):methanol (50:50, v/v).
-
Vortex and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Use the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-homoarginine and its internal standard. For example, for L-homoarginine, transitions could be m/z 189.2 → m/z 84.2, m/z 189.2 → m/z 144.1, and m/z 189.2 → m/z 172.0.
ELISA Method for L-Homoarginine Analysis
Commercially available ELISA kits are typically used for this analysis. The general protocol is as follows:
1. Sample Preparation:
-
Plasma or serum samples can often be used directly after appropriate dilution as specified in the kit manual.
2. ELISA Procedure:
-
Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards, controls, and samples to the wells of a microplate pre-coated with an anti-L-homoarginine antibody.
-
Incubating the plate.
-
Washing the wells to remove unbound substances.
-
Adding a biotin-conjugated anti-L-homoarginine antibody and incubating.
-
Washing the wells.
-
Adding streptavidin-HRP and incubating.
-
Washing the wells.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
3. Quantification:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of L-homoarginine in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow and Biological Pathway
To provide a clearer understanding of the experimental process and the biological context of L-homoarginine, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for L-homoarginine measurement.
Caption: L-homoarginine in the Nitric Oxide pathway.
Conclusion
The choice of an analytical method for L-homoarginine quantification is critical for obtaining reliable and reproducible results. The GC-MS method, following appropriate sample preparation and derivatization, offers high specificity and is a robust technique for the analysis of L-homoarginine in various biological matrices. While it may have a lower throughput compared to LC-MS/MS and ELISA, its accuracy and reliability make it a valuable tool, particularly for in-depth research studies. LC-MS/MS provides a high-throughput and sensitive alternative with minimal sample preparation. ELISA offers a cost-effective and high-throughput option, but with the caveat of potentially lower accuracy compared to mass spectrometry-based methods. Researchers should carefully consider the specific requirements of their study when selecting the most suitable method for L-homoarginine measurement.
References
A Comparative Guide to H-HomoArg-OH.HCl and Other Guanidino Compounds in Functional Assays
For researchers, scientists, and drug development professionals, understanding the nuanced effects of L-arginine analogs is critical for investigating pathways related to nitric oxide signaling and urea (B33335) metabolism. This guide provides an objective comparison of H-HomoArg-OH.HCl (L-Homoarginine) with other key guanidino compounds—L-Arginine, the endogenous Nitric Oxide Synthase (NOS) inhibitor Asymmetric Dimethylarginine (ADMA), and the classic NOS inhibitor N-monomethyl-L-arginine (L-NMMA)—across two primary functional assays: Arginase activity and Nitric Oxide Synthase (NOS) activity.
Executive Summary
L-Homoarginine is a structural analog of L-Arginine, featuring an additional methylene (B1212753) group in its carbon chain. This structural difference profoundly impacts its interaction with the key enzymes that metabolize L-Arginine. Experimental data reveals that while L-Homoarginine can act as a substrate for Nitric Oxide Synthase (NOS), it is significantly less efficient than L-Arginine.[1][2] Conversely, it acts as a weak competitive inhibitor of Arginase, particularly Arginase 2, but has a negligible inhibitory effect at normal physiological concentrations.[3] In contrast, ADMA and L-NMMA are potent inhibitors of NOS isoforms but do not significantly inhibit Arginase activity.[4][5]
These distinct functional profiles make each compound a unique tool for modulating the L-Arginine metabolic pathways.
Data Presentation: Quantitative Comparison
The functional characteristics of this compound and related compounds are summarized below. The data highlights their roles as either enzyme substrates (indicated by Kₘ) or inhibitors (indicated by Kᵢ or IC₅₀).
Table 1: Comparative Activity at Arginase Isoforms
| Compound | Target Enzyme | Parameter | Value (mM) | Notes |
| L-Arginine | Human Arginase I & II | Kₘ | 1.0 - 7.0 | The primary physiological substrate. Kₘ can vary based on species and experimental conditions. |
| This compound | Human Arginase 1 | Kᵢ | 6.1 | Weak competitive inhibitor. |
| IC₅₀ | 8.14 | |||
| Human Arginase 2 | Kᵢ | 1.73 | Shows stronger inhibition on Arginase 2 compared to Arginase 1. | |
| IC₅₀ | 2.52 | |||
| ADMA | Bovine Arginase | - | No Inhibition | Neither a substrate nor an inhibitor of arginase. |
| L-NMMA | Bovine Arginase | - | No Inhibition | Does not inhibit arginase activity. |
Table 2: Comparative Activity at Nitric Oxide Synthase (NOS) Isoforms
| Compound | Target Enzyme | Parameter | Value (µM) | Notes |
| L-Arginine | eNOS / nNOS | Kₘ | ~2.2 | The primary physiological substrate for NO production. |
| iNOS | Kₘ | ~16.0 | ||
| This compound | NOS I (nNOS) & II (iNOS) | kcat/Kₘ | Decreased 10-20 fold vs. L-Arg | A poor substrate; catalytic efficiency is significantly lower than L-Arginine, primarily due to a less efficient initial hydroxylation step. |
| eNOS, iNOS, nNOS | - | Reduced NO formation | Acts as a substrate but produces NO at a much lower rate than L-Arginine (e.g., ~32% activity for eNOS). | |
| ADMA | eNOS | IC₅₀ | 16 | Potent endogenous competitive inhibitor. |
| iNOS | IC₅₀ | 24 | ||
| L-NMMA | eNOS | IC₅₀ | 5 | Potent competitive inhibitor. |
| iNOS | IC₅₀ | 10 |
Signaling Pathways and Experimental Overviews
The interplay between these guanidino compounds centers on the metabolic fate of L-Arginine. L-Arginine is a critical substrate for two competing enzymes: Nitric Oxide Synthases (NOS), which produce nitric oxide (NO) and L-Citrulline, and Arginases, which produce urea and L-Ornithine.
The following diagrams illustrate the logical relationship between the compounds and a typical workflow for an enzyme inhibition assay.
Experimental Protocols
Arginase Activity Inhibition Assay (Colorimetric)
This protocol is based on the principle of measuring the amount of urea produced from the enzymatic hydrolysis of L-Arginine. The urea is quantified via a colorimetric reaction.
Materials:
-
Recombinant Human Arginase 1 or 2
-
Arginine Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 10 mM MnCl₂)
-
L-Arginine substrate solution (e.g., 500 mM)
-
Test Compounds: this compound, ADMA, L-NMMA dissolved in appropriate solvent.
-
Urea Colorimetric Detection Reagents (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~430 nm.
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme in Arginine Buffer at 37°C for 10-15 minutes to ensure Mn²⁺ activation.
-
Reaction Setup: In a 96-well plate, add 40 µL of sample (enzyme preparation) to duplicate wells.
-
Inhibitor Addition: Add 10 µL of various concentrations of the test compound (or vehicle control) to the wells.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the L-Arginine substrate solution to one set of sample wells. For the sample blank, add buffer instead of the substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Urea Detection: Stop the reaction and develop the color by adding 200 µL of the Urea Reagent mixture to all wells.
-
Measurement: Incubate at room temperature for 60 minutes and measure the optical density at 430 nm.
-
Data Analysis: Calculate the concentration of urea produced from a standard curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀/Kᵢ values using appropriate software.
Nitric Oxide Synthase (NOS) Activity Inhibition Assay (Griess Assay)
This protocol measures NOS activity by quantifying nitrite (NO₂⁻), a stable and oxidized product of nitric oxide, using the Griess colorimetric reaction.
Materials:
-
Purified NOS enzyme (e.g., eNOS, iNOS) or cell/tissue lysates containing NOS.
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄), Calmodulin.
-
L-Arginine substrate solution.
-
Test Compounds: this compound, ADMA, L-NMMA.
-
Griess Reagents: Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite standard solution.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~540 nm.
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing NOS Assay Buffer, all necessary cofactors, and the purified NOS enzyme or lysate.
-
Reaction Setup: To wells of a 96-well plate, add the reaction mix.
-
Inhibitor/Substrate Addition: Add various concentrations of the test compounds. For substrate comparison assays, add L-Arginine or L-Homoarginine to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Nitrite Detection (Griess Reaction):
-
Transfer an aliquot of the supernatant from each reaction well to a new plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
-
Measurement: Immediately measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition and determine IC₅₀ values. For substrate comparisons, plot reaction velocity against substrate concentration to determine Kₘ and Vₘₐₓ.
References
- 1. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric dimethylarginine does not inhibit arginase activity and is pro-proliferative in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Homoarginine Supplementation Studies: Assessing the Reproducibility of Findings
For Researchers, Scientists, and Drug Development Professionals
The growing interest in L-homoarginine as a potential therapeutic agent for cardiovascular and renal diseases necessitates a critical evaluation of the existing evidence. This guide provides a comprehensive comparison of key L-homoarginine supplementation studies, with a focus on the reproducibility of their findings. We delve into the experimental data, detailed methodologies, and proposed mechanisms of action to offer an objective overview for researchers, scientists, and drug development professionals.
The L-Homoarginine Landscape: An Overview
L-homoarginine, a non-proteinogenic amino acid, is structurally similar to L-arginine and is thought to play a role in nitric oxide (NO) metabolism.[1][2] Observational studies have consistently linked low circulating levels of L-homoarginine with an increased risk of cardiovascular events, mortality, and progression of chronic kidney disease.[3][4][5] This has spurred interest in L-homoarginine supplementation as a potential therapeutic strategy. However, the body of evidence from intervention studies, particularly in human subjects, is still emerging.
Quantitative Data from Key L-Homoarginine Supplementation Studies
To facilitate a clear comparison of the available data, the following tables summarize the quantitative findings from a pivotal human pharmacokinetic study and a key animal study investigating the effects of L-homoarginine supplementation.
Table 1: Human Pharmacokinetics of Oral L-Homoarginine Supplementation
| Parameter | Single Dose (125 mg L-homoarginine) | Multiple Doses (125 mg/day for 4 weeks) | Placebo | Reference |
| Baseline Plasma L-hArg (μmol/L) | 2.87 ± 0.91 | 2.87 ± 0.91 | - | Atzler et al. (2016) |
| Cmax (μmol/L) | 8.74 ± 4.46 | 17.3 ± 4.97 | - | Atzler et al. (2016) |
| Tmax (hours) | 1.0 | 1.0 | - | Atzler et al. (2016) |
| AUC0-24h (μmol·h/L) | 63.5 ± 28.8 | 225 ± 78.5 | - | Atzler et al. (2016) |
| Fold Increase in Plasma L-hArg | ~4-fold | ~7-fold | No change | Atzler et al. (2016) |
| Adverse Events | Well-tolerated | Well-tolerated | - | Atzler et al. (2016) |
Table 2: Effects of L-Homoarginine Supplementation in a Murine Model of Diabetic Nephropathy
| Outcome Measure | Control (Non-diabetic) | Diabetic (Untreated) | Diabetic + L-homoarginine | Reference |
| Urinary Albumin Excretion (μ g/24h ) | Undetectable | Significantly Increased | Significantly Reduced | Wetzel et al. (2019) |
| Kidney Nitrate (B79036) + Nitrite (B80452) Levels | Normal | Significantly Reduced | Largely Restored | Wetzel et al. (2019) |
| Glomerular Macrophage Recruitment | Minimal | Significantly Increased | Significantly Reduced | Wetzel et al. (2019) |
| Urinary TBARS (Oxidative Stress) | Low | Significantly Increased | Significantly Reduced | Wetzel et al. (2019) |
Detailed Experimental Protocols
A critical aspect of assessing reproducibility is a thorough understanding of the methodologies employed. Below are detailed protocols from the key studies cited.
Human Pharmacokinetic Study: Atzler et al. (2016)
-
Study Design: A double-blind, randomized, placebo-controlled crossover study.
-
Participants: 20 healthy young volunteers.
-
Intervention: Participants received 125 mg of L-homoarginine orally once daily for 4 weeks, and a placebo for 4 weeks, with a washout period in between.
-
Pharmacokinetic Analysis: Blood samples were collected at baseline and at multiple time points after the first dose and after 4 weeks of supplementation. Plasma concentrations of L-homoarginine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Safety and Tolerability Assessment: Routine laboratory parameters, vital signs, and adverse events were monitored throughout the study.
Animal Study in Diabetic Nephropathy: Wetzel et al. (2019)
-
Animal Model: Ins2Akita mice, a model of type 1 diabetes that develops diabetic nephropathy.
-
Experimental Groups:
-
Non-diabetic control mice.
-
Diabetic Ins2Akita mice (untreated).
-
Diabetic Ins2Akita mice treated with L-homoarginine in drinking water or via mini osmotic pump.
-
-
Supplementation Protocol: L-homoarginine was administered for 12 weeks, starting at 6 weeks of age.
-
Outcome Measures:
-
Urinary Albumin Excretion: Measured by ELISA to assess kidney damage.
-
Kidney Histology: Renal tissue was examined for pathological changes.
-
Inflammation: Glomerular macrophage recruitment was assessed by immunohistochemistry.
-
Oxidative Stress: Urinary thiobarbituric acid reactive substances (TBARS) were measured as a marker of oxidative stress.
-
Nitric Oxide Metabolites: Kidney levels of nitrate + nitrite were measured as an indicator of NO production.
-
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental designs can aid in understanding the research and identifying areas for future investigation.
Discussion on Reproducibility
The concept of reproducibility in the context of L-homoarginine supplementation research can be viewed from several angles:
-
Preclinical Findings: The animal study by Wetzel et al. (2019) provides compelling evidence for the protective effects of L-homoarginine in diabetic nephropathy. The findings of reduced albuminuria, restored nitric oxide levels, and decreased inflammation and oxidative stress are consistent with the proposed mechanism of action involving the nitric oxide pathway. While this specific study has not been directly replicated in published literature, the consistency of its findings with the broader understanding of L-arginine and nitric oxide metabolism lends weight to its potential reproducibility. Further studies in different animal models of kidney and cardiovascular disease are warranted to strengthen these preclinical findings.
-
Human Pharmacokinetics and Safety: The phase 1 clinical trial by Atzler et al. (2016) is a cornerstone for future human research. It clearly demonstrates that oral L-homoarginine supplementation is safe and well-tolerated in healthy individuals, and it provides a clear pharmacokinetic profile. The robust design of this study, being a randomized, double-blind, placebo-controlled crossover trial, provides a high degree of confidence in its findings. This study's results are crucial for the design of future phase 2 and 3 trials, as it establishes a safe and effective dosing regimen for achieving a significant increase in plasma L-homoarginine levels. The reproducibility of these pharmacokinetic findings in different populations (e.g., elderly, patients with renal impairment) needs to be established.
-
Clinical Efficacy: This is the area with the most significant gap in the literature regarding reproducibility. While numerous observational studies consistently show an association between low L-homoarginine and adverse outcomes, there is a dearth of published, randomized controlled trials demonstrating the clinical efficacy of L-homoarginine supplementation in patient populations. A phase 2 clinical trial investigating L-homoarginine supplementation in stroke patients has been initiated, which is a crucial next step. The results of this and other future trials will be pivotal in determining whether the promising preclinical findings translate to clinical benefits and whether these benefits are reproducible across different patient cohorts and clinical settings.
Conclusion and Future Directions
The current body of evidence on L-homoarginine supplementation presents a promising, albeit incomplete, picture. Preclinical studies in animal models have shown consistent and reproducible-like beneficial effects, particularly in the context of diabetic kidney disease. A well-conducted phase 1 clinical trial has established the safety and pharmacokinetic profile of oral L-homoarginine in healthy volunteers.
However, the critical question of whether L-homoarginine supplementation leads to reproducible clinical benefits in patients with cardiovascular or renal disease remains largely unanswered. To move the field forward and robustly assess the reproducibility of L-homoarginine's therapeutic potential, the following are essential:
-
Replication of Animal Studies: Independent replication of the key animal study findings in different models of cardiovascular and renal disease would strengthen the preclinical evidence base.
-
Phase 2 Clinical Trials: The completion and publication of ongoing and future phase 2 clinical trials in various patient populations (e.g., chronic kidney disease, heart failure, post-stroke) are urgently needed to assess efficacy and safety.
-
Standardized Methodologies: Future clinical trials should strive for standardized methodologies, including consistent dosing regimens, patient populations, and primary endpoints, to facilitate meta-analyses and robust assessments of reproducibility.
References
- 1. bevital.no [bevital.no]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Homoarginine and Mortality in Pre-Dialysis Chronic Kidney Disease (CKD) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homoarginine's Inhibitory Effect on Arginase Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of arginase inhibition is critical for advancing therapeutic strategies in cardiovascular diseases, cancer, and immunology. This guide provides a comprehensive comparison of L-homoarginine's inhibitory effect on arginase activity against other known inhibitors, supported by experimental data and detailed protocols.
L-homoarginine, a non-proteinogenic amino acid, has been identified as an inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] This inhibition is of significant interest as it can modulate the bioavailability of L-arginine for nitric oxide synthase (NOS), an enzyme crucial for vasodilation and other physiological processes.[2][3] Elevated arginase activity is implicated in various pathological conditions, making its inhibition a promising therapeutic target.[4]
Comparative Inhibitory Potency of Arginase Inhibitors
The inhibitory potential of L-homoarginine and other key compounds against the two primary isoforms of arginase, Arginase 1 (ARG1) and Arginase 2 (ARG2), has been quantified through various studies. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a clear comparison of their potency. Lower values indicate a stronger inhibitory effect.
| Inhibitor | Target Isoform | IC50 | Ki | Reference |
| L-Homoarginine | Human Arginase 1 | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | |
| Human Arginase 2 | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | ||
| L-Ornithine | Rat Arginase | 85.9% inhibition at 10 mM | - | |
| Bovine Liver Arginase | 60% inhibition at 20 mM | - | ||
| L-Citrulline | Bovine Liver Arginase | 53% inhibition at 20 mM | - | |
| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase 1 | - | 3.6 µM (Kd) | |
| Human Arginase 2 | - | 1.6 µM | ||
| Bovine Liver Arginase | 150 µM | - | ||
| Murine Macrophage Arginase | 400 ± 50 µM | - | ||
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase 1 | - | 0.517 µM (Kd, SPR) | |
| Human Arginase 2 | - | 51 nM | ||
| Rat Liver Arginase | 2 µM | 0.5 ± 1 µM | ||
| Murine Macrophage Arginase | 12 ± 5 µM | - |
IC50 values in the millimolar range, as seen with L-homoarginine, L-ornithine, and L-citrulline, suggest they are relatively weak arginase inhibitors. In contrast, Nω-hydroxy-L-arginine (L-NOHA) and its analog nor-NOHA exhibit significantly greater potency with Ki values in the micromolar to nanomolar range.
The L-Arginine Metabolic Pathway and the Role of Arginase Inhibition
L-arginine serves as a critical substrate for two competing enzymes: arginase and nitric oxide synthase (NOS). The balance between these two pathways is essential for maintaining cellular homeostasis. Arginase converts L-arginine into L-ornithine and urea, a key step in the urea cycle. Conversely, NOS utilizes L-arginine to produce nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. By inhibiting arginase, compounds like L-homoarginine can increase the intracellular pool of L-arginine available for NOS, thereby enhancing NO production.
Experimental Protocols for Arginase Inhibition Assay
The inhibitory effect of compounds on arginase activity is typically determined by measuring the production of urea, a product of the arginase-catalyzed reaction. A common colorimetric method is employed for this purpose.
Materials:
-
Recombinant arginase enzyme
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
L-arginine solution (substrate)
-
Test inhibitor (e.g., L-homoarginine) dissolved in a suitable solvent (e.g., DMSO)
-
Urea reagent (for colorimetric detection)
-
96-well microplate
-
Microplate reader
General Protocol:
-
Enzyme Activation: The recombinant arginase enzyme is pre-incubated in an assay buffer containing MnCl2 to ensure full activity.
-
Inhibitor Incubation: Serial dilutions of the test inhibitor are prepared. The diluted inhibitor is added to the wells of a 96-well plate, followed by the activated arginase enzyme solution. A control group with the solvent (e.g., DMSO) only is included. The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a buffered L-arginine solution to each well.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow for the conversion of L-arginine to urea and L-ornithine.
-
Reaction Termination and Color Development: The reaction is stopped by adding a urea reagent. This reagent also reacts with the urea produced to form a colored complex. The plate is incubated at room temperature to allow for color development.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the specific kit).
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoarginine - Wikipedia [en.wikipedia.org]
- 3. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
A Comparative Analysis of Commercial L-Homoarginine Hydrochloride (H-HomoArg-OH.HCl) Purity for Research Applications
For Researchers, Scientists, and Drug Development Professionals
L-Homoarginine (H-HomoArg-OH), a non-proteinogenic amino acid and a homolog of L-arginine, is a critical tool in biomedical research, particularly in studies of nitric oxide (NO) signaling pathways. As an alternative substrate and competitive inhibitor of nitric oxide synthase (NOS), the purity of commercially available L-Homoarginine hydrochloride (H-HomoArg-OH.HCl) is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of this compound from various suppliers, supported by detailed experimental protocols for purity assessment.
Comparative Purity Overview
A survey of commercially available L-Homoarginine hydrochloride reveals that most suppliers claim a purity of 98% or higher. However, the extent of provided analytical data varies significantly. While some vendors offer detailed Certificates of Analysis (CofA), others provide only minimal specifications. For critical research applications, independent verification of purity is strongly recommended.
| Supplier | CAS Number | Stated Purity | Molecular Formula | Additional Notes |
| Supplier A | 1483-01-8 | ≥99% | C₇H₁₆N₄O₂ · HCl | Often provides detailed CofA with specific analytical results. |
| Supplier B | 1483-01-8 | 98.0%-101.5% | C₇H₁₆N₄O₂ · HCl | Purity range suggests compendial grade.[1] |
| Supplier C (e.g., Sigma-Aldrich) | 1483-01-8 | 98% | C₇H₁₇ClN₄O₂ | A well-established supplier for research chemicals.[2] |
| Supplier D (e.g., Thermo Scientific) | 1483-01-8 | ≥97.5% | C₇H₁₇ClN₄O₂ | Provides detailed specifications including optical rotation.[3] |
| Supplier E (e.g., Santa Cruz Biotechnology) | 156-86-5 (free base) | ≥98% | C₇H₁₆N₄O₂ | Note: CAS for free base, hydrochloride salt is typically used.[4] |
| Supplier F (e.g., Chem-Impex) | 156-86-5 (free base) | ≥99% (Assay) | C₇H₁₆N₄O₂ | Provides melting point and optical rotation data.[5] |
Note: This table is a representative summary based on publicly available data and is not exhaustive. Researchers should always consult the specific documentation provided by the supplier for the lot number they intend to purchase.
Experimental Protocols for Purity Verification
To independently assess the purity of this compound, a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is recommended.
Experimental Workflow
References
- 1. CAS 1483-01-8 Wholesale & Bulk Supplier Manufacturer, L(+)-Homoarginine Hydrochloride For Sale | Fortuna [fortunachem.com]
- 2. Sigma Aldrich Fine Chemicals Biosciences L-Homoarginine hydrochloride | | Fisher Scientific [fishersci.com]
- 3. L-Homoarginine hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of H-HomoArg-OH.HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for H-HomoArg-OH.HCl (L-Homoarginine hydrochloride), a common endogenous metabolite used in various research applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] An accessible eyewash station and safety shower are mandatory in the handling area.[2]
Quantitative Data for Disposal Considerations
| Property | Value | Source | Relevance to Disposal |
| L-Arginine | As a proxy for the organic L-Homoarginine component. | ||
| Molecular Formula | C6H14N4O2 | [1] | Understanding the basic chemical composition. |
| Solubility in Water | Soluble | Important for determining appropriate aqueous disposal methods. | |
| Hazardous Classification | Not classified as a hazardous substance | The organic portion of the molecule is not considered hazardous, simplifying disposal. However, the HCl component necessitates caution. | |
| Hydrochloric Acid | Component of the hydrochloride salt. | ||
| pH | < 1 | The acidic nature requires neutralization before disposal to prevent corrosion of plumbing and harm to aquatic life. | |
| Corrosivity | Corrosive to metals and tissue | Dictates the need for careful handling, appropriate containers, and neutralization to prevent damage to equipment and personnel. | |
| Aquatic Toxicity | LC50 (Gambusia affinis, 96h) = 282 mg/L | Highlights the importance of neutralization to mitigate environmental impact. | |
| Incompatible Materials | Bases, amines, alkali metals, metals | Crucial for preventing dangerous reactions during storage and disposal. Do not mix with incompatible waste streams. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on standard laboratory practices for handling acidic and non-hazardous organic compounds.
1. Waste Characterization:
-
While the L-Homoarginine component is not classified as hazardous, the hydrochloride salt renders the compound acidic and corrosive. Therefore, it should be treated as a corrosive waste until neutralized.
2. Preparation for Disposal:
-
Solid Waste: If you have unused or expired solid this compound, it should be kept in its original, clearly labeled container.
-
Aqueous Solutions: For solutions of this compound, the primary disposal method will involve neutralization.
3. Neutralization of Aqueous Solutions:
-
This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slowly add the basic solution to the this compound solution with constant stirring. Be cautious as this is an exothermic reaction and may produce gas (carbon dioxide).
-
Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0). The reaction is complete when the fizzing ceases and the pH is stable in the neutral range.
4. Final Disposal:
-
Once neutralized, the resulting solution, containing innocuous salts and L-Homoarginine, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Crucially, always consult and adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations. Some jurisdictions may have stricter requirements.
-
For solid waste, it should be disposed of through your institution's chemical waste program. Do not dispose of solid chemical waste in regular trash.
5. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.
-
The absorbed material should then be placed in a suitable, labeled, and sealed container for disposal as chemical waste.
-
The spill area can then be cleaned and neutralized with a mild basic solution.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Essential Safety and Logistical Information for Handling H-HomoArg-OH.HCl
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for H-HomoArg-OH.HCl, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound (L-Homoarginine hydrochloride)
-
CAS Number: 1483-01-8
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing solutions, a comprehensive personal protective equipment strategy is critical to minimize exposure. The primary hazards are associated with the hydrochloride salt, which can cause irritation or burns upon contact with skin, eyes, or the respiratory tract.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[1][2][3] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | Protects skin from direct contact. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be performed in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid creating dust.
-
Use appropriate tools, such as spatulas and weigh paper, to handle the powder.
-
-
Solution Preparation:
-
This compound is soluble in water and PBS.
-
When dissolving, always add the solid to the solvent.
-
If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.
-
For dissolution, sonication may be required.
-
-
Storage:
-
Solid: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year. For shorter-term storage, -80°C for 6 months or -20°C for 1 month is also recommended.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as bases, amines, and alkali metals.
-
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
Solid Spills: Carefully cover with a damp cloth to avoid generating dust.
-
Liquid Spills: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.
-
-
Neutralize: For spills of solutions, the spilled material may be neutralized with sodium carbonate or sodium bicarbonate.
-
Clean-up:
-
Use appropriate personal protective equipment during clean-up.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.
-
Waste Collection:
-
Collect waste in a clearly labeled, corrosion-resistant, and leak-proof container.
-
-
Neutralization:
-
Before disposal, solutions should be neutralized with a suitable base like sodium bicarbonate. The reaction is complete when fizzing stops.
-
-
Final Disposal:
-
The neutralized solution should be taken to a local hazardous waste disposal facility or a licensed waste management service.
-
Do not pour down the drain unless local regulations permit it for diluted and neutralized solutions.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
